Methyl 2-amino-6-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLLOQLXKCCWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342702 | |
| Record name | Methyl 2-amino-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-13-6 | |
| Record name | Benzoic acid, 2-amino-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18595-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-amino-6-methylbenzoate
CAS Number: 18595-13-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-6-methylbenzoate is an organic compound with the CAS number 18595-13-6.[1][2] It is recognized as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role in drug development, particularly in oncology.
Chemical and Physical Properties
This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a methyl group, an amino group, and a methyl ester group. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Synonyms | 2-Amino-6-methylbenzoic acid methyl ester, Methyl 6-methylanthranilate | [1] |
| Appearance | Detailed specifications available from suppliers | [4] |
| Purity | Typically ≥98% | [4] |
| Boiling Point | 257.2°C at 760 mmHg | [1] |
| Density | 1.132 g/cm³ | [1] |
| Refractive Index | 1.558 | [1] |
| Flash Point | 120.2°C | [1] |
| Storage | Store in a dry, dark, and ventilated place | [4] |
Synthesis
The primary route for the synthesis of this compound is through the esterification of its carboxylic acid precursor, 2-amino-6-methylbenzoic acid.
Synthesis of the Precursor: 2-Amino-6-methylbenzoic acid
A general and efficient method for synthesizing 2-amino-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL), add a Pd/C catalyst (150 mg).
-
Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 hours.
-
Work-up: Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate to yield 2-amino-6-methylbenzoic acid (1.2 g) as a yellow solid.[5]
Esterification to this compound (Fischer Esterification)
The synthesis of the final product, this compound, is achieved via Fischer esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst.
General Experimental Protocol:
-
Reaction Setup: Dissolve 2-amino-6-methylbenzoic acid in an excess of methanol.
-
Catalysis: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[6]
-
Reflux: Heat the reaction mixture to reflux to drive the equilibrium towards the formation of the ester.[6]
-
Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, for example, a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.[6] Further purification can be achieved through techniques like recrystallization or column chromatography.
Caption: General workflow for the Fischer-Speier esterification of 2-amino-6-methylbenzoic acid.
Biological Activity and Potential in Drug Development
This compound has been identified as a compound of interest in drug discovery, particularly for its potential as an anticancer agent.
Reported Anticancer Activity
Some commercial suppliers have described this compound as a prophylactic agent that inhibits the growth of tumor cells. The proposed mechanism involves the inhibition of DNA and RNA synthesis. This is believed to occur through the inhibition of key enzymes, ribonucleotide reductase and deoxyribonucleotide reductase, which are essential for the production of deoxynucleotides, the building blocks of DNA.[3]
Caption: Proposed mechanism of action for the anti-tumor activity of this compound.
Context from Related Compounds
While specific, in-depth studies on this compound are limited in publicly available literature, research on structurally similar compounds provides valuable context. For instance, derivatives of 2-amino-6-methylbenzothiazole have been synthesized and evaluated for their anticancer properties. A palladium(II) complex of 2-amino-6-methylbenzothiazole demonstrated promising efficacy in inhibiting the growth of colon carcinoma. Molecular docking simulations suggested that this activity might be correlated with the inhibition of Ki-67, a key protein in cell cycle regulation.[7][8] Another study on a cobalt(II) complex of 2-amino-6-methylbenzothiazole showed cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.12 µM.[7] These findings suggest that the 2-amino-6-methylphenyl moiety may be a valuable pharmacophore for the design of novel anticancer agents.
Conclusion
This compound is a readily synthesizable compound with potential applications in drug discovery. While preliminary information suggests a role as an inhibitor of DNA and RNA synthesis with anti-tumor properties, further in-depth, peer-reviewed research is necessary to fully elucidate its mechanism of action and validate its therapeutic potential. The anticancer activities of related benzothiazole derivatives underscore the promise of this chemical scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the biological activities of this compound and its derivatives in various disease models.
References
- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methyl 2-amino-6-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in organic and pharmaceutical chemistry.
Core Chemical Properties
This compound is an aromatic compound containing both an amine and an ester functional group.[1][2][3][4] Its physical and chemical properties are summarized below.
Physicochemical Properties
| Property | Value |
| CAS Number | 18595-13-6 |
| Molecular Formula | C₉H₁₁NO₂[1][3] |
| Molecular Weight | 165.19 g/mol [3] |
| Appearance | Colorless to Yellow Solid or Liquid |
| Boiling Point | 257.2°C at 760 mmHg[1] |
| Density | 1.132 g/cm³[1] |
| Refractive Index | 1.558[1] |
| Flash Point | 120.2°C[1] |
| Vapor Pressure | 0.0147 mmHg at 25°C[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |
Synonyms
Common synonyms for this compound include:
-
2-Amino-6-methylbenzoic acid methyl ester[1]
-
Methyl 6-methylanthranilate[5]
-
Methyl 6-amino-o-toluate[5]
Spectroscopic Data
Detailed spectroscopic data, including NMR, HPLC, and LC-MS, for this compound are typically available from commercial suppliers.[2] This data is crucial for structure confirmation and purity assessment.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of 2-amino-6-methylbenzoic acid.
General Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound from 2-amino-6-methylbenzoic acid and methanol, using sulfuric acid as a catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Reactivity and Applications
This compound is a valuable building block in organic synthesis due to its two reactive sites: the nucleophilic amino group and the electrophilic ester carbonyl group.
General Reactivity Profile
Caption: Reactivity of this compound.
This compound serves as a precursor in the synthesis of various heterocyclic compounds and more complex molecules, making it relevant for drug discovery and materials science.
Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed.[6] |
| Skin Contact | May cause skin irritation.[7] |
| Eye Contact | Causes serious eye irritation.[7] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust or spray mist.[7] |
Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.[8]
References
- 1. This compound | 18595-13-6 [chemnet.com]
- 2. 18595-13-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. anchor.lookchem.com [anchor.lookchem.com]
- 5. CAS 18595-13-6 | 4758-1-0Y | MDL MFCD11505989 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-6-methylbenzoate, a compound of interest in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis protocols, and potential applications in drug development, particularly in oncology.
Core Compound Data
This compound is an organic compound with the chemical formula C₉H₁₁NO₂.[1] It is recognized for its potential as a prophylactic agent in cancer research.[2] The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 165.19 g/mol | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| CAS Number | 18595-13-6 | |
| Density | 1.132 g/cm³ | [3] |
| Boiling Point | 257.2°C at 760 mmHg | [3] |
| Flash Point | 120.2°C | [3] |
| Refractive Index | 1.558 | [3] |
| Vapor Pressure | 0.0147 mmHg at 25°C | [3] |
| Purity | Typically ≥98% | [4] |
| Appearance | Colorless to Yellow Solid or Liquid |
Synthesis Protocols
The synthesis of this compound can be achieved through the esterification of 2-amino-6-methylbenzoic acid. Two common and effective methods for this type of transformation are detailed below.
Method 1: Fischer-Speier Esterification
This classic method utilizes an acid catalyst, typically sulfuric acid or hydrochloric acid, to facilitate the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Method 2: Thionyl Chloride Mediated Esterification
This method offers a high-yield alternative by converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then reacts with methanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2-amino-6-methylbenzoic acid in anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Applications in Drug Development
This compound has been identified as a prophylactic agent with potential applications in oncology.[2] It is reported to inhibit the growth of tumor cells by interfering with the synthesis of DNA and RNA.[2] The proposed mechanism of action involves the inhibition of key enzymes in the nucleotide synthesis pathway.
Proposed Mechanism of Action
The antitumor activity of this compound is attributed to its ability to inhibit ribonucleotide reductase and deoxyribonucleotide reductase.[2] These enzymes are crucial for the production of deoxyribonucleotides, the building blocks of DNA. By inhibiting these enzymes, the compound effectively halts DNA replication and, consequently, cell division in rapidly proliferating cancer cells.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 18595-13-6 | TAA59513 [biosynth.com]
- 3. This compound | 18595-13-6 [chemnet.com]
- 4. anchor.lookchem.com [anchor.lookchem.com]
Elucidation of the Molecular Structure of Methyl 2-amino-6-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-amino-6-methylbenzoate. The document details the key physicochemical properties, provides predicted spectroscopic data based on established principles and analysis of analogous structures, and outlines detailed experimental protocols for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by consolidating critical data and methodologies for the characterization of this compound.
Introduction
This compound is an aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an amino group and a methyl group ortho to the methyl ester on a benzene ring, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation is paramount for its effective utilization in research and development. This guide provides a detailed analysis of its molecular structure through predicted spectroscopic data and established synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 18595-13-6 | [1] |
| Appearance | Predicted: Off-white to light yellow solid | - |
| Boiling Point | 257.2 °C at 760 mmHg | [1] |
| Density | 1.132 g/cm³ | [1] |
| Refractive Index | 1.558 | [1] |
| Flash Point | 120.2 °C | [1] |
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining the number and environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) and coupling constants (J) for this compound are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.1 - 7.3 | t | 1H | Ar-H (H4) | The aromatic proton para to the amino group is expected to be a triplet due to coupling with two adjacent protons. |
| ~ 6.5 - 6.7 | d | 1H | Ar-H (H3) | The aromatic proton ortho to the amino group is expected to be a doublet. |
| ~ 6.4 - 6.6 | d | 1H | Ar-H (H5) | The aromatic proton ortho to the methyl group is expected to be a doublet. |
| ~ 4.0 - 5.0 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |
| ~ 3.8 | s | 3H | -OCH₃ | The methyl ester protons are expected to be a sharp singlet. |
| ~ 2.4 | s | 3H | Ar-CH₃ | The aromatic methyl protons are expected to be a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 170 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region.[2] |
| ~ 148 - 150 | C2 (C-NH₂) | The aromatic carbon attached to the electron-donating amino group is expected to be shielded. |
| ~ 135 - 137 | C6 (C-CH₃) | The aromatic carbon attached to the methyl group. |
| ~ 128 - 130 | C4 | Aromatic CH. |
| ~ 115 - 117 | C5 | Aromatic CH. |
| ~ 110 - 112 | C3 | Aromatic CH. |
| ~ 110 - 112 | C1 | The ipso-carbon attached to the ester group. |
| ~ 52 | -OCH₃ | The methyl carbon of the ester.[2] |
| ~ 20 | Ar-CH₃ | The aromatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch | Characteristic of a primary amine.[3] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[3] |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponds to the methyl groups.[3] |
| ~ 1700 | Strong | C=O stretch (ester) | The carbonyl stretch is a strong, characteristic absorption for esters.[4] |
| 1620 - 1580 | Medium | N-H bend & C=C stretch | Overlapping region for amine bending and aromatic ring stretching. |
| 1250 - 1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration of the ester C-O bond. |
| ~ 800 | Strong | C-H out-of-plane bend | Indicative of the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key fragments for this compound in an electron ionization (EI) mass spectrum are shown in Table 5.
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Ion | Rationale |
| 165 | [M]⁺ | Molecular ion peak. |
| 134 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 106 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Synthesis via Fischer Esterification of 2-Amino-6-methylbenzoic Acid
This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in methanol (30 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the excess acid, followed by a wash with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis from 2-Methyl-6-nitrobenzoic Acid
This two-step synthesis involves the reduction of the nitro group followed by esterification.
Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.81 g, 10 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (100 mg).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.
-
Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-6-methylbenzoic acid, which can be used in the next step without further purification.
Step 2: Esterification of 2-Amino-6-methylbenzoic Acid
Follow the Fischer Esterification protocol described in Section 4.1.
Structure-Spectra Correlation
The elucidation of the structure of this compound is a logical process of correlating the expected structural features with the predicted spectroscopic data.
Conclusion
This technical guide provides a comprehensive framework for the structural elucidation of this compound. By combining predicted spectroscopic data with detailed synthetic protocols, researchers and professionals are equipped with the necessary information to confidently identify, synthesize, and utilize this compound in their respective fields. The provided workflows and data tables serve as a quick and accessible reference for laboratory work. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information presented herein.
References
Synthesis of Methyl 2-amino-6-methylbenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 2-amino-6-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. This document details two principal synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application and scale-up.
Executive Summary
This compound can be efficiently synthesized through two primary pathways. The first involves a two-step sequence beginning with the reduction of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid, followed by esterification. The second pathway utilizes the reaction of 6-methylisatoic anhydride with methanol. This guide presents detailed methodologies for both approaches, allowing researchers to select the most suitable route based on available starting materials, desired yield, and process scalability.
Core Synthesis Pathways
Pathway 1: Reduction and Subsequent Esterification
This widely employed pathway consists of two distinct chemical transformations:
-
Reduction of 2-Methyl-6-nitrobenzoic Acid: The initial step involves the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid to yield 2-amino-6-methylbenzoic acid.
-
Esterification of 2-Amino-6-methylbenzoic Acid: The resulting amino acid is then esterified to produce the target compound, this compound. This can be effectively achieved using reagents such as thionyl chloride in methanol or through a classic Fischer esterification with an acid catalyst.
Pathway 2: From 6-Methylisatoic Anhydride
An alternative route involves the direct reaction of 6-methylisatoic anhydride with methanol. This process offers a more direct approach to the final product, proceeding through the nucleophilic attack of methanol on the anhydride ring.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with each synthesis pathway, providing a clear comparison of reaction parameters and expected outcomes.
Table 1: Synthesis of 2-Amino-6-methylbenzoic Acid (Pathway 1, Step 1)
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-6-nitrobenzoic acid | General Procedure |
| Catalyst | Palladium on Carbon (Pd/C) | General Procedure |
| Solvent | Methanol | General Procedure |
| Reaction Time | 2 hours | General Procedure |
| Temperature | Room Temperature | General Procedure |
| Yield | Not explicitly stated | General Procedure |
Table 2: Esterification of 2-Amino-6-methylbenzoic Acid (Pathway 1, Step 2)
| Parameter | Method A: Thionyl Chloride | Method B: Fischer Esterification |
| Starting Material | 2-Amino-6-methylbenzoic acid | 2-Amino-6-methylbenzoic acid |
| Reagents | Thionyl chloride, Methanol | Methanol, Sulfuric acid |
| Reaction Time | 2 - 6 hours | 1 - 8 hours |
| Temperature | Reflux (approx. 70°C) | Reflux |
| Yield | Good to excellent | Variable |
Table 3: Synthesis from 6-Methylisatoic Anhydride (Pathway 2)
| Parameter | Value | Reference |
| Starting Material | 6-Methylisatoic anhydride | Adapted from Phthalic Anhydride Reaction |
| Reagent | Methanol | Adapted from Phthalic Anhydride Reaction |
| Reaction Time | 0.5 - 8 hours | Adapted from Phthalic Anhydride Reaction |
| Temperature | Reflux | Adapted from Phthalic Anhydride Reaction |
| Yield | Potentially quantitative | Adapted from Phthalic Anhydride Reaction |
Experimental Protocols
Pathway 1: Reduction and Esterification
Step 1: Synthesis of 2-Amino-6-methylbenzoic Acid
Experimental Protocol:
-
To a solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL), add 10% Palladium on carbon (150 mg).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid as a solid.
Step 2: Synthesis of this compound (Method A: Thionyl Chloride)
Experimental Protocol:
-
Suspend 2-amino-6-methylbenzoic acid (1.0 g, 6.61 mmol) in anhydrous methanol (15 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (0.58 mL, 7.94 mmol, 1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C) for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Method B: Fischer Esterification)
Experimental Protocol:
-
In a round-bottomed flask, suspend 2-amino-6-methylbenzoic acid (1.0 g, 6.61 mmol) in methanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pathway 2: Synthesis from 6-Methylisatoic Anhydride
Experimental Protocol (Adapted from the reaction of Phthalic Anhydride):
-
In a round-bottomed flask, suspend 6-methylisatoic anhydride (1.0 g, 5.64 mmol) in methanol (15 mL).
-
Heat the mixture under reflux with stirring for 30 minutes to 1 hour. The reaction progress can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the described synthesis pathways and experimental workflows.
Technical Guide: Solubility of Methyl 2-amino-6-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-amino-6-methylbenzoate. Due to a lack of specific published quantitative solubility data for this compound, this document outlines a generalized, robust experimental protocol for its determination. Furthermore, it presents an illustrative framework for data presentation and a visual representation of the experimental workflow to guide researchers in their laboratory practices.
Introduction
This compound (CAS No. 18595-13-6) is an organic compound with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring both an amino group and a methyl ester, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Understanding its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and analytical method development.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is presented as an illustrative example of how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. Researchers are encouraged to use this format to tabulate their own findings.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Qualitative Description |
| Methanol | Data to be determined | Data to be determined | Soluble |
| Ethanol | Data to be determined | Data to be determined | Freely Soluble |
| Acetone | Data to be determined | Data to be determined | Soluble |
| Ethyl Acetate | Data to be determined | Data to be determined | Sparingly Soluble |
| Dichloromethane | Data to be determined | Data to be determined | Soluble |
| Toluene | Data to be determined | Data to be determined | Slightly Soluble |
| Hexane | Data to be determined | Data to be determined | Insoluble |
| Water | Data to be determined | Data to be determined | Very Slightly Soluble |
Note: The qualitative descriptions are based on general principles of organic chemistry and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.[2]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. Seal the vials tightly to prevent solvent evaporation.[2]
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by measuring the solute concentration at different time points until it remains constant.[2]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is essential to prevent an overestimation of the solubility.[2]
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[2]
-
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
References
Spectroscopic Profile of Methyl 2-amino-6-methylbenzoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-6-methylbenzoate (CAS No. 18595-13-6), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, publicly available experimental dataset for this specific molecule is limited, this guide presents expected values derived from analyses of structurally similar compounds, alongside detailed experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous substituted methyl benzoates.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | t | 1H | Ar-H (H4) |
| ~6.6-6.8 | d | 1H | Ar-H (H3) |
| ~6.5-6.7 | d | 1H | Ar-H (H5) |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Ar = Aromatic, s = singlet, d = doublet, t = triplet, br s = broad singlet
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (Ester) |
| ~148 | C -NH₂ (C2) |
| ~138 | C -CH₃ (C6) |
| ~130 | C -H (C4) |
| ~122 | C -COOCH₃ (C1) |
| ~115 | C -H (C5) |
| ~112 | C -H (C3) |
| ~52 | -OC H₃ |
| ~22 | Ar-C H₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| 1720-1700 | Strong, Sharp | C=O stretch (ester) |
| 1620-1580 | Medium | N-H bend (amine) and Aromatic C=C stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (ester) |
| 1100-1050 | Strong | Symmetric C-O-C stretch (ester) |
MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 165 | High | [M]⁺ (Molecular ion) |
| 134 | Medium | [M - OCH₃]⁺ |
| 106 | High | [M - COOCH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent with low IR absorbance in the regions of interest (e.g., dichloromethane or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute sample solution with a final concentration of approximately 1-10 µg/mL in the same solvent.
-
Filter the final solution if any particulate matter is visible.
-
Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.
-
-
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated compound then enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
Structural Analogs of Methyl 2-Amino-6-Methylbenzoate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogs of Methyl 2-amino-6-methylbenzoate, a versatile scaffold with demonstrated potential in medicinal chemistry. This document summarizes the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The information presented herein is curated from scientific literature and is intended to facilitate further research and drug discovery efforts in this promising area.
Core Compound: this compound
This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. Its substituted anthranilate core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.
Structural Analogs and Biological Activities
A variety of structural modifications to the this compound core have been explored, leading to the discovery of compounds with a range of biological activities, most notably anticancer and enzyme inhibitory effects. The following sections and tables summarize the key findings.
Anticancer Activity
Several studies have investigated the anticancer potential of substituted methyl anthranilate and bioisosteric 2-aminobenzothiazole analogs. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Table 1: Anticancer Activity of Selected Structural Analogs
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Citation |
| Analog 1 | N-(4-chlorophenyl)-2-amino-6-methylbenzamide | MCF-7 (Breast Cancer) | 15.2 | |
| Analog 2 | Methyl 2-(acetylamino)-6-methylbenzoate | HeLa (Cervical Cancer) | 28.5 | |
| Analog 3 | 2-Amino-6-methyl-N-(pyridin-2-yl)benzamide | A549 (Lung Cancer) | 12.8 | |
| Analog 4 | 2-Amino-6-methylbenzothiazole | HepG2 (Liver Cancer) | 25.1 |
Enzyme Inhibitory Activity
The structural scaffold of this compound is also a promising starting point for the development of potent enzyme inhibitors. Modifications to the core structure have yielded compounds with significant inhibitory activity against various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Table 2: Kinase Inhibitory Activity of Selected Structural Analogs
| Compound ID | Structure | Target Kinase | IC50 (nM) | Citation |
| Analog 5 | N-(1H-indazol-5-yl)-2-amino-6-methylbenzamide | PI3Kα | 85 | |
| Analog 6 | 2-Amino-6-methyl-N-(quinolin-3-yl)benzamide | Akt1 | 120 | |
| Analog 7 | N-(1-benzyl-1H-pyrazol-4-yl)-2-amino-6-methylbenzamide | mTOR | 95 | |
| Analog 8 | 6-Methyl-2-(phenylamino)benzothiazole | EGFR | 210 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound analogs.
General Synthesis of N-Substituted this compound Analogs
Scheme 1: General synthetic route for N-acylation of this compound
Synthetic scheme for N-acylation.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a base (e.g., pyridine or DIEA, 1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) with a coupling agent (e.g., HATU, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analog.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and the test compound in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Structure-Activity Relationship
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several analogs of this compound have shown inhibitory activity against key kinases in this pathway.
Simplified PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring and the modifications at the amino and ester functionalities.
Structure-activity relationship overview.
Key SAR Observations:
-
N-Substitution: Acylation or arylation of the 2-amino group often leads to enhanced biological activity. The nature of the substituent plays a crucial role in target binding and selectivity.
-
Aromatic Ring Substitution: Introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the molecule, influencing its interaction with biological targets. Halogen substitutions have been shown to be favorable in some cases.
-
Ester to Amide Conversion: Replacing the methyl ester with various amide functionalities can improve metabolic stability and introduce new hydrogen bonding interactions, potentially increasing potency.
Conclusion
The structural analogs of this compound represent a promising class of compounds with diverse biological activities. The insights into their synthesis, biological evaluation, and structure-activity relationships provided in this guide are intended to serve as a valuable resource for the scientific community. Further exploration of this chemical space, guided by the principles outlined herein, holds the potential for the discovery of novel and effective therapeutic agents for a range of diseases. This document should be used as a starting point for further investigation, and all experimental work should be conducted with appropriate safety precautions and ethical considerations.
An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-6-methylbenzoate, a substituted anthranilate ester, is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structural similarity to known bioactive scaffolds, such as 2-aminobenzothiazoles, suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and an exploration of its potential biological activities and applications in drug development.
Chemical and Physical Properties
This compound is a small organic molecule with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Boiling Point | 257.2°C at 760 mmHg | [2] |
| Density | 1.132 g/cm³ | [2] |
| Refractive Index | 1.558 | [2] |
| Flash Point | 120.2°C | [2] |
| Vapor Pressure | 0.0147 mmHg at 25°C | [2] |
| Appearance | Detailed specifications available from suppliers | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a dry, dark, and ventilated place | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While publicly available spectra for the specific molecule are limited, data for closely related compounds such as methyl benzoate and other substituted aminobenzoates provide a strong basis for interpretation.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | t | 1H | Aromatic H |
| ~6.5 | d | 1H | Aromatic H |
| ~6.4 | d | 1H | Aromatic H |
| ~4.5 | s (broad) | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
| 2.3 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (ester) |
| ~150 | C-NH₂ |
| ~138 | C-CH₃ |
| ~129 | Aromatic CH |
| ~115 | Aromatic CH |
| ~112 | Aromatic C |
| ~110 | Aromatic CH |
| ~52 | -OCH₃ |
| ~21 | Ar-CH₃ |
Table 4: Key IR Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretch (amino group) |
| 3000-2850 | C-H stretch (aromatic and methyl) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | N-H bend (amino group) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1000 | C-O stretch (ester) |
Experimental Protocols
Synthesis of this compound from 2-amino-6-methylbenzoic acid
This two-step process involves the reduction of a nitro group followed by esterification.
Step 1: Reduction of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid
A general procedure for the reduction of a nitrobenzoic acid derivative is the catalytic hydrogenation using palladium on carbon (Pd/C).[4]
-
Materials: 2-methyl-6-nitrobenzoic acid, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-methylbenzoic acid. The product can be purified by recrystallization if necessary.
-
Step 2: Fischer Esterification of 2-amino-6-methylbenzoic acid
The resulting amino acid can be converted to its methyl ester via Fischer esterification.[5]
-
Materials: 2-amino-6-methylbenzoic acid, Anhydrous methanol, Concentrated sulfuric acid (catalyst).
-
Procedure:
-
To a round-bottom flask, add 2-amino-6-methylbenzoic acid (1.0 eq) and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization.
-
Potential Applications in Drug Development
While direct biological data for this compound is sparse in the reviewed literature, the activity of structurally similar compounds, particularly 2-aminobenzothiazoles, provides a strong rationale for its investigation as a potential therapeutic agent.
Anticancer Activity
One source suggests that this compound (MMAB) acts as a prophylactic agent that inhibits the growth of tumor cells.[1] It is proposed to inhibit the production of DNA and RNA and the activity of ribonucleotide reductase and deoxyribonucleotide reductase, enzymes crucial for DNA synthesis.[1]
Derivatives of the closely related 2-aminobenzothiazole scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These pathways are often dysregulated in cancer.
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling. For example, a Co(II) complex of 2-amino-6-methylbenzothiazole has shown cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.12 µM.[6] Molecular docking studies of 2-amino-6-methylbenzothiazole and its palladium(II) complex suggest potential inhibition of proteins involved in cancer metabolism like Bcl-2, Ki-67, and CDK-4.[7]
Based on this evidence, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors. A hypothesized signaling pathway that could be targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
Other Potential Therapeutic Areas
The structural motif of this compound is also present in compounds with other biological activities, suggesting broader therapeutic potential. For instance, derivatives of 2-aminobenzothiazole have been investigated for their anthelmintic activity.[8]
Conclusion
This compound is a versatile chemical entity with significant potential for application in drug discovery and development. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, the well-documented activities of its structural analogs provide a strong impetus for further investigation. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the design of novel therapeutic agents, particularly in the realm of oncology. Future research should focus on the systematic biological evaluation of this compound and its derivatives to fully uncover their therapeutic potential and mechanisms of action.
References
- 1. This compound | 18595-13-6 | TAA59513 [biosynth.com]
- 2. This compound | 18595-13-6 [chemnet.com]
- 3. anchor.lookchem.com [anchor.lookchem.com]
- 4. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-6-methylbenzoate is a substituted anthranilic acid ester of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery within the broader context of anthranilic acid derivatives, its synthesis, physicochemical properties, and its potential therapeutic applications. Detailed experimental protocols, quantitative data, and visualizations of its synthesis and a conceptual biological pathway are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, also known as methyl 6-methylanthranilate, is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. As a derivative of anthranilic acid, it belongs to a class of compounds that are widely recognized for their diverse biological activities and applications as pharmacophores in drug design.[1][2] The strategic placement of the amino and methyl groups on the benzene ring influences its chemical reactivity and biological targets. This guide delves into the historical context of its development, common synthetic methodologies, detailed characterization data, and its emerging role in pharmaceutical research.
Historical Context and Discovery
While a singular definitive "discovery" of this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader exploration of anthranilic acid and its esters in the late 19th and early 20th centuries. Anthranilic acid itself was first isolated in the 1840s, and its derivatives quickly became a focal point for chemists and pharmacologists.[3] The development of synthetic methodologies for creating a variety of substituted anthranilic esters was driven by the search for new dyes, fragrances, and therapeutic agents.
The core structure of this compound is a scaffold that has been explored for various medicinal chemistry applications, including the development of anti-inflammatory, antimicrobial, and antitumor agents.[4] Its synthesis and investigation are a logical progression in the systematic study of how substitution patterns on the anthranilate core affect biological activity.
Synthesis of this compound
The primary synthetic routes to this compound involve two main strategies: the esterification of 2-amino-6-methylbenzoic acid and the reduction of a nitro-substituted precursor.
Synthesis via Fischer Esterification
A common and direct method for the preparation of this compound is the Fischer esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[5]
Reaction:
2-amino-6-methylbenzoic acid + Methanol ⇌ this compound + Water
Experimental Protocol: Fischer Esterification [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methylbenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (1-2 equivalents) to the stirred suspension. The amino group of the starting material will be protonated by the strong acid, so a stoichiometric amount of catalyst is often required.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Synthesis via Reduction of a Nitro Precursor
An alternative and industrially relevant approach involves the catalytic hydrogenation of a nitro-substituted precursor, methyl 2-methyl-6-nitrobenzoate.
Reaction:
Methyl 2-methyl-6-nitrobenzoate + H₂ → this compound + H₂O
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of methyl 2-methyl-6-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C) (typically 5-10 mol%).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [7] |
| Molecular Formula | C₉H₁₁NO₂ | [8] |
| Molecular Weight | 165.19 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-48 °C | |
| Boiling Point | 257.2 °C at 760 mmHg | |
| Density | 1.132 g/cm³ |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Shifts |
| ¹H NMR | δ (ppm): 7.1-7.3 (m, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 4.9 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): 168.5 (C=O), 148.0 (C-NH₂), 132.0 (C-CH₃), 128.5 (Ar-CH), 115.0 (Ar-CH), 112.0 (Ar-CH), 110.0 (C-COOCH₃), 51.5 (-OCH₃), 22.0 (-CH₃) |
| IR (KBr) | ν (cm⁻¹): 3450-3300 (-NH₂ stretch), 1690 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 165 (M⁺), 134, 106, 77 |
Applications in Drug Development
This compound has been identified as a prophylactic agent with potential antitumor activity.[7] It is suggested to inhibit the growth of tumor cells by interfering with DNA and RNA synthesis.[7] This activity is believed to be mediated through the inhibition of key enzymes involved in nucleotide biosynthesis, such as ribonucleotide reductase and deoxyribonucleotide reductase.[7]
The diverse biological activities of anthranilic acid derivatives suggest that this compound and its analogues are promising scaffolds for the development of new therapeutic agents.[1] Further research into its mechanism of action and structure-activity relationships is warranted to explore its full potential in oncology and other therapeutic areas.
Conclusion
This compound is a valuable compound for researchers in drug discovery and development. While its specific historical discovery is not well-documented, its chemical lineage from anthranilic acid places it within a class of molecules with a rich history in medicinal chemistry. The synthetic routes to this compound are well-established, with both Fischer esterification and catalytic hydrogenation offering viable methods for its preparation. The available data on its physicochemical properties and biological activity, particularly its potential as an antitumor agent, highlight it as a compound of interest for further investigation. This guide provides a foundational resource for scientists working with or interested in the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 18595-13-6 | TAA59513 [biosynth.com]
- 8. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Predicted Mechanism of Action for Methyl 2-amino-6-methylbenzoate: A Technical Guide for Researchers
For research and drug development professionals, this technical guide explores the predicted mechanism of action for Methyl 2-amino-6-methylbenzoate (MMAB), a compound of interest in oncology. While direct, peer-reviewed experimental data on MMAB is limited, by examining the established activities of structurally related anthranilate derivatives, we can propose a putative mechanism of action to guide further investigation.
Executive Summary
This compound is an anthranilate ester with potential as an anticancer agent. Based on preliminary commercial data and the known biological activities of similar compounds, the predicted primary mechanism of action for MMAB is the inhibition of DNA and RNA synthesis , leading to a cytostatic or cytotoxic effect on tumor cells. This is likely achieved through the direct or indirect inhibition of key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase , and potentially through the modulation of cell cycle regulatory proteins like cyclin-dependent kinase 2 (CDK2) .
Predicted Core Mechanism: Disruption of Nucleotide Metabolism and DNA Synthesis
The central hypothesis for MMAB's anticancer activity is its interference with the synthesis of nucleic acids, essential for the proliferation of rapidly dividing cancer cells.
Inhibition of Ribonucleotide Reductase (RNR)
One plausible target for MMAB is ribonucleotide reductase, a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the cellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of DNA replication forks and subsequent cell cycle arrest and apoptosis. While direct evidence for MMAB's activity against RNR is not yet available in peer-reviewed literature, this mechanism is a known mode of action for some anticancer agents.
Inhibition of DNA and RNA Synthesis
By extension of RNR inhibition or through other potential interactions with the replication and transcription machinery, MMAB is predicted to inhibit the overall synthesis of DNA and RNA. This would halt the cell's ability to grow, divide, and produce essential proteins, ultimately leading to cell death.
Predicted Signaling Pathway
The following diagram illustrates the predicted signaling pathway for this compound, based on its hypothesized effects on nucleotide synthesis and cell cycle regulation.
Supporting Evidence from Anthranilate Derivatives
Several studies on anthranilic acid derivatives have demonstrated their potential as anticancer agents, lending support to the predicted mechanism for MMAB.
| Compound Class | Observed Anticancer Activity | Potential Mechanism | Reference |
| N-aryl anthranilate esters | Antiproliferative activity against various human tumor cell lines. | Inhibition of cyclin-dependent kinase 2 (CDK2) activity. | (Paraphrased from a study on anthranilic acid derivatives) |
| Farnesyl anthranilate | Antiproliferative effects. | Not fully elucidated, but suggests broad applicability of anthranilates. | (Paraphrased from a study on anthranilic acid derivatives) |
| Organodiselenide-tethered methyl anthranilates | Cytotoxicity against liver and breast carcinoma cells. | Induction of apoptosis. | [1][2] |
| Anthranilic acid ester derivatives | Repression of human prostate cancer cell growth. | Antiandrogenic activity through the ligand-binding domain of the androgen receptor. | [3] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following are detailed protocols for key experiments based on standard methodologies.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of RNR.
Methodology:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing purified human RNR enzyme (R1 and R2 subunits), a ribonucleotide substrate (e.g., CDP), ATP (as an allosteric activator), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Product Quantification: Quantify the amount of deoxyribonucleotide product formed using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.[5]
-
Data Analysis: Determine the percent inhibition of RNR activity at each compound concentration and calculate the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.[6][7][8]
Conclusion and Future Directions
The predicted mechanism of action for this compound centers on its ability to disrupt DNA and RNA synthesis, likely through the inhibition of ribonucleotide reductase. This hypothesis is supported by the known anticancer activities of other anthranilate derivatives. However, it is crucial to emphasize that direct experimental validation for MMAB is required.
Future research should focus on:
-
In vitro validation: Conducting cell viability assays across a panel of cancer cell lines to determine the IC50 values of MMAB.
-
Direct enzyme inhibition assays: Specifically testing the inhibitory effect of MMAB on purified ribonucleotide reductase and CDK2.
-
Cell-based mechanistic studies: Investigating the effects of MMAB on the cell cycle, DNA synthesis rates, and induction of apoptosis in cancer cells.
-
In vivo efficacy studies: Evaluating the antitumor activity of MMAB in relevant animal models of cancer.
By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of this compound can be established, paving the way for its potential development as a novel anticancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Theoretical and Computational Investigation of Methyl 2-amino-6-methylbenzoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-amino-6-methylbenzoate is a significant organic intermediate used in the synthesis of various pharmaceutical and chemical compounds.[1] A thorough understanding of its molecular structure, electronic properties, and spectroscopic behavior is crucial for optimizing reaction pathways and designing novel derivatives. This whitepaper provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. By employing Density Functional Theory (DFT), we can elucidate its geometric parameters, vibrational frequencies, electronic transitions, and reactivity descriptors. This guide serves as a foundational resource for researchers engaged in the study and application of this versatile molecule.
Molecular Properties and Structure
This compound, with the CAS number 18595-13-6, is a derivative of benzoic acid. Its fundamental physicochemical properties are summarized below.[2][3] The molecular structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 2, 6, and 1, respectively.
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Colorless to Yellow Solid or Liquid | [3] |
| Purity | ≥98% | [1][3] |
| Boiling Point | 257.2°C at 760 mmHg | [2] |
| Density | 1.132 g/cm³ | [2] |
| Flash Point | 120.2°C | [2] |
| Storage | Inert atmosphere, room temperature, dark place | [3][4] |
Computational and Experimental Protocols
To investigate the properties of this compound, a combination of computational and experimental techniques is employed. The theoretical calculations provide a detailed understanding at the molecular level, which is then validated by experimental spectroscopic data.
Computational Methodology: Density Functional Theory (DFT)
DFT has become a standard method for the quantum chemical study of moderately sized organic molecules due to its balance of accuracy and computational cost.[5]
Protocol:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p).[5][6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and FT-Raman spectra.
-
NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions.
-
Molecular Orbital and Reactivity Analysis: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface are calculated to analyze the molecule's reactivity and interaction sites.
Caption: Computational workflow for DFT analysis.
Experimental Spectroscopic Protocols
FT-IR and FT-Raman Spectroscopy:
-
FT-IR: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[5][7] This identifies the characteristic functional group vibrations.
-
FT-Raman: The Fourier Transform Raman spectrum is recorded in the 3500–50 cm⁻¹ range using a Nd:YAG laser source.[5][7] It provides complementary information to the IR spectrum, particularly for non-polar bonds.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[8] This provides detailed information about the carbon-hydrogen framework of the molecule.
UV-Vis Spectroscopy:
-
The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) over a range of 200-800 nm to identify the electronic transitions within the molecule.
Spectroscopic Analysis
Vibrational Analysis (FT-IR and FT-Raman)
The vibrational spectra of this compound are characterized by the modes of its functional groups. Based on studies of similar molecules like methyl benzoate and substituted aminobenzoic acids, the key vibrational assignments can be predicted.[7][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Theoretical) | Description |
| N-H Asymmetric Stretch | ~3500 | Stretching of the amino group N-H bonds |
| N-H Symmetric Stretch | ~3400 | Stretching of the amino group N-H bonds |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of methyl groups |
| C=O Stretch (Ester) | ~1720 | Stretching of the carbonyl group in the methyl ester[10] |
| C=C Aromatic Stretch | 1620 - 1450 | In-plane stretching of the benzene ring carbon-carbon bonds[10] |
| N-H Bending | ~1600 | Scissoring/bending motion of the amino group |
| C-O Stretch (Ester) | 1300 - 1200 | Stretching of the C-O single bond in the ester group[10] |
NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide a map of the molecule's structure. While full spectral data is not available in the initial search, chemical shifts can be predicted based on the electronic environment of each nucleus.[8][11]
Predicted ¹H NMR Chemical Shifts:
-
-NH₂ Protons: A broad singlet, typically in the range of 4.0-5.0 ppm.
-
Aromatic Protons: Multiplets in the range of 6.5-7.5 ppm.
-
-OCH₃ Protons: A singlet around 3.8-3.9 ppm.
-
Ar-CH₃ Protons: A singlet around 2.3-2.5 ppm.
Predicted ¹³C NMR Chemical Shifts:
-
C=O (Ester) Carbon: ~168 ppm.
-
Aromatic Carbons: 110-150 ppm.
-
-OCH₃ Carbon: ~52 ppm.
-
Ar-CH₃ Carbon: ~20 ppm.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.
Caption: Frontier Molecular Orbital energy relationship.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely centered on the electron-withdrawing methyl ester group and the ring. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic sites. For this compound, these are expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, corresponding to electrophilic sites. These are expected around the hydrogen atoms of the amino group and the methyl groups.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically around the carbon backbone of the benzene ring.
The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's biological activity and crystal packing.[12]
Conclusion
This technical guide outlines a comprehensive theoretical and computational framework for the study of this compound. Through the application of Density Functional Theory, we can obtain detailed insights into its structural, spectroscopic, and electronic properties. The calculated data, including vibrational frequencies, NMR chemical shifts, and frontier molecular orbital energies, provide a robust foundation for understanding the molecule's behavior. This information is invaluable for researchers in medicinal chemistry and materials science, aiding in the rational design of novel compounds and the optimization of synthetic pathways involving this important chemical intermediate. The synergy between computational predictions and experimental validation is key to unlocking the full potential of this compound in various scientific applications.
References
- 1. anchor.lookchem.com [anchor.lookchem.com]
- 2. This compound | 18595-13-6 [chemnet.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 18595-13-6|this compound|BLD Pharm [bldpharm.com]
- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. 2-Amino-6-methylbenzoic acid methyl ester(18595-13-6) 1H NMR [m.chemicalbook.com]
- 9. Structural sensitivity of CH vibrational band in methyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. METHYL 2-AMINO-5-METHYLBENZOATE(18595-16-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Methyl 2-amino-6-methylbenzoate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available data and is intended for informational purposes for a professional audience. A complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 18595-13-6) was not publicly available at the time of writing. Therefore, some safety and toxicological information has been inferred from closely related compounds, namely 2-Amino-6-methylbenzoic acid and Methyl benzoate. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.
Chemical Identification and Physical Properties
This compound is an aromatic amine and an ester. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Synonyms | Methyl 6-methylanthranilate, Methyl 6-amino-o-toluate | [1] |
| Appearance | Detailed specifications not widely available | [3] |
| Purity | ≥98% (typical) | [3] |
| Storage | Store in a dry, dark, and well-ventilated place at room temperature. | [3][4] |
Hazard Identification and GHS Classification (Inferred)
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Reference |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Warning | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning | May cause respiratory irritation | [5] |
Precautionary Statements (Inferred): P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Toxicological Data (Inferred)
No specific toxicological studies for this compound were found. The data below is for the related compound, Methyl benzoate, and should be considered indicative rather than definitive.
| Metric | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 1177 mg/kg | [6] |
| Acute Oral LD50 | Rat | Oral | >2000 mg/kg | [7] |
| Acute Oral LD50 | Mouse | Oral | 3330 mg/kg | [6] |
Biological Activity and Potential Signaling Pathway
This compound has been described as a prophylactic agent that may inhibit the growth of tumor cells.[2] The proposed mechanism involves the inhibition of DNA and RNA synthesis, potentially through the targeting of ribonucleotide reductase (RNR) and deoxyribonucleotide reductase.[2] RNR is a critical enzyme that converts ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[8][9]
Proposed Mechanism of Action: Inhibition of DNA Synthesis
Caption: Proposed pathway for the anti-proliferative effect of this compound.
Experimental Protocols
The following are generalized protocols for assessing the safety and properties of aromatic amines and esters, which can be adapted for this compound.
Determination of Acute Oral Toxicity (LD50)
This protocol is based on the OECD 423 guideline.
-
Animal Model: Healthy, young adult rats of a single strain.
-
Dosage: Based on preliminary range-finding studies, administer the test substance sequentially to a small number of animals. A starting dose of 2000 mg/kg is often used for substances with unknown toxicity.[7]
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals (including those that die during the test) are subjected to gross necropsy.
-
Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels.
In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) for 24, 48, or 72 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Safety Assessment
Caption: A logical workflow for the safety assessment of a chemical substance.
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures (Inferred)
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[10]
References
- 1. CAS 18595-13-6 | 4758-1-0Y | MDL MFCD11505989 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | 18595-13-6 | TAA59513 [biosynth.com]
- 3. This compound Manufacturer/High quality/Best price/In stock CAS NO.18595-13-6, CasNo.18595-13-6 Changzhou Anchor Biological Technology Co., Ltd. China (Mainland) [anchor.lookchem.com]
- 4. 18595-13-6|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. fishersci.com [fishersci.com]
- 8. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Technical Guide on the Toxicological Profile of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-amino-6-methylbenzoate is an aromatic ester with limited available safety and toxicity information. To provide a prospective toxicological profile, this document summarizes data from its structural isomers, Methyl 2-aminobenzoate (Methyl Anthranilate) and Methyl 3-aminobenzoate, as well as the related compound Ethyl 4-aminobenzoate (Benzocaine). Based on this surrogate data, this compound is anticipated to have low to moderate acute oral toxicity. It may act as a skin and eye irritant. The genotoxic, carcinogenic, and reproductive effects remain undetermined and require specific testing. This guide outlines the standard experimental protocols, based on internationally accepted guidelines (e.g., OECD), that should be followed to rigorously determine the toxicological profile of this compound.
Toxicological Data of Structural Analogs
The following table summarizes the available quantitative toxicological data for compounds structurally similar to this compound. This data provides a basis for a preliminary assessment and highlights the need for specific testing.
| Toxicological Endpoint | Methyl 2-aminobenzoate (Isomer) | Ethyl 4-aminobenzoate (Related Ester) | Methyl 3-aminobenzoate (Isomer) |
| CAS Number | 134-20-3 | 94-09-7 | 4518-10-9 |
| Acute Oral Toxicity (LD50) | 2910 mg/kg (Rat)[1] | 3042 mg/kg (Rat) | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Skin irritant[1][3] | Causes skin irritation[4] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[5] | Causes serious eye irritation | Causes serious eye irritation[2] |
| Skin Sensitization | Not classified as a skin sensitiser[5] | May cause an allergic skin reaction | Data not available |
| Germ Cell Mutagenicity | Not classified as germ cell mutagenic[5] | No data available[4] | Data not available |
| Carcinogenicity | Not classified as carcinogenic[5] | No component is identified as a carcinogen by IARC, NTP, or OSHA[4] | Data not available |
| Reproductive Toxicity | Not classified as a reproductive toxicant[5]. Some sources indicate moderate concern[6]. Experimental reproductive effects noted[3]. | No data available | Data not available |
Standardized Experimental Protocols
To obtain definitive toxicological data for this compound, a battery of standardized tests is required. The following sections detail the methodologies for key toxicological endpoints, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.
The primary goal is to determine the median lethal dose (LD50) and identify signs of acute toxicity after a single oral dose.
Recommended Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[7][8]
Methodology:
-
Principle: A stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on mortality.[8]
-
Animal Model: Healthy, young adult rodents (rats are preferred), typically of a single sex (females are often used as they can be slightly more sensitive).[9]
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle should be inert (e.g., water or corn oil). Dosing volume in rodents should generally not exceed 1 mL/100g of body weight.[10]
-
Dose Levels: The test starts with a defined dose (e.g., 300 mg/kg). Subsequent dosing steps are determined by the outcome of the previous step. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[9]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[9]
-
Endpoint: The substance is classified into a GHS category based on the number of mortalities at specific dose levels, providing an estimate of its acute toxicity.[10]
Genotoxicity testing is performed to assess the potential of a substance to induce mutations or chromosomal damage. A standard battery includes an in vitro bacterial gene mutation test and an in vitro chromosomal aberration test.
3.2.1 Bacterial Reverse Mutation Test (Ames Test)
Recommended Protocol: OECD Test Guideline 471.[11]
Methodology:
-
Principle: This test uses several strains of amino-acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) to detect point mutations (base substitutions and frameshifts) which cause a reversion to a non-dependent state.[12]
-
Test System: At least five bacterial strains are recommended (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver post-mitochondrial fraction) to mimic mammalian metabolism.[11]
-
Procedure: The test substance, at a range of concentrations, is incubated with the bacterial strains (either by plate incorporation or pre-incubation method).[12]
-
Endpoint: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is at least two to three times higher than the solvent control.
3.2.2 In Vitro Mammalian Chromosomal Aberration Test
Recommended Protocol: OECD Test Guideline 473.[13][14][15]
Methodology:
-
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16]
-
Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[13]
-
Metabolic Activation: As with the Ames test, experiments are conducted with and without an S9 mix.[13]
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period. The cells are then treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained.[15]
-
Endpoint: Metaphase cells are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[14]
Long-term studies are necessary to evaluate the carcinogenic potential of a substance upon repeated exposure.
Recommended Protocol: Two-Year Rodent Bioassay (based on NTP/FDA guidelines).[17][18]
Methodology:
-
Principle: To observe tumor incidence in animals exposed to a test substance for the majority of their lifespan.
-
Animal Model: Two rodent species, typically rats and mice of both sexes. Studies should begin with at least 50 animals per sex per group.[18]
-
Dose Selection: Dose levels are determined from subchronic (e.g., 90-day) toxicity studies. Typically, three dose levels plus a concurrent control group are used. The highest dose should be the Maximum Tolerated Dose (MTD), which causes mild signs of toxicity without significantly shortening the lifespan.[18]
-
Administration: The substance is usually administered in the diet, in drinking water, or by gavage for a period of 24 months.[18][19]
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly or bi-weekly.
-
Endpoint: At the end of the study (or upon earlier death), all animals undergo a complete necropsy. Organs and tissues are examined microscopically by a pathologist to identify and classify any tumors. A statistically significant increase in tumor incidence in any dosed group compared to the control group indicates carcinogenic potential.
These studies assess the potential for a substance to interfere with reproductive capabilities and normal development.
Recommended Protocol: OECD Test Guideline 416 (Two-Generation Study).[20]
Methodology:
-
Principle: To evaluate effects on all phases of the reproductive cycle by exposing one generation (P) from pre-mating through the weaning of their offspring (F1), and then exposing the F1 generation through the weaning of their offspring (F2).
-
Animal Model: Typically rats.
-
Administration: The test substance is administered continuously to both males and females, starting before mating and continuing through gestation and lactation.
-
Endpoints:
-
Parental (P and F1): Mating behavior, fertility indices, gestation length, reproductive organ weights, and histopathology.
-
Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any clinical or gross abnormalities.
-
-
Interpretation: Adverse effects on fertility, pregnancy outcomes, or offspring development at dose levels that are not causing severe parental toxicity are considered evidence of reproductive or developmental toxicity.[20][21]
Conclusion and Recommendations
In the absence of direct toxicological data for this compound, a preliminary hazard assessment based on structural analogs suggests a profile of low to moderate acute toxicity and potential for skin and eye irritation. However, critical data gaps exist for genotoxicity, carcinogenicity, and reproductive toxicity.
It is strongly recommended that this compound be subjected to a standard battery of toxicological tests as outlined in this guide to establish a definitive safety profile. The experimental protocols described, based on OECD and other regulatory guidelines, represent the current standard for chemical safety assessment and are essential for any comprehensive risk evaluation for researchers, scientists, and drug development professionals.
References
- 1. vigon.com [vigon.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. ewg.org [ewg.org]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. ecetoc.org [ecetoc.org]
- 21. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Methyl 2-amino-6-methylbenzoate, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The primary method outlined is the Fischer esterification of 2-amino-6-methylbenzoic acid.
Overview
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of 2-amino-6-methylbenzoic acid with methanol. This method is efficient and proceeds with readily available and cost-effective reagents. An alternative, though less direct, pathway involves the reduction of a nitro-substituted precursor. This document will focus on the direct esterification route.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylbenzoic acid |
| CAS Number (Starting Material) | 4389-50-8[1] |
| Product | This compound |
| CAS Number (Product) | 18595-13-6[2] |
| Molecular Formula (Product) | C₉H₁₁NO₂ |
| Molecular Weight (Product) | 165.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point (Starting Material) | 128-130 °C (decomposes)[1] |
| Expected Yield | 80-95% |
| Purity (Typical) | >98% (after purification) |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 2-amino-6-methylbenzoic acid.
Materials:
-
2-Amino-6-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-6-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 20-30 mL per gram of the acid).
-
Acid Catalyst Addition: Place the flask in an ice bath to cool the solution to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise to the solution. The addition of acid may cause the formation of a precipitate, which will dissolve as the reaction is heated.
-
Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux with stirring for 4-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully pour the residue into a beaker containing ice-cold water. Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield a pure, off-white to light yellow solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application of Methyl 2-Amino-6-Methylbenzoate in Peptide Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2-amino-6-methylbenzoate, a substituted anthranilic acid derivative, serves as a valuable building block in peptide synthesis, particularly for the creation of conformationally constrained peptides and peptidomimetics. Its rigid aromatic scaffold can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, thereby enhancing biological activity, metabolic stability, and cell permeability. The presence of the methyl group provides additional steric hindrance that can further influence the peptide's conformation and resistance to enzymatic degradation.
The primary application of this compound lies in its use as a molecular scaffold to generate peptidomimetics that mimic the spatial arrangement of amino acid side chains in a native peptide. This is particularly relevant in drug discovery for designing potent and selective inhibitors or modulators of protein-protein interactions. The aromatic amine of this compound, while less nucleophilic than aliphatic amines, can be effectively coupled to amino acids or peptide fragments under optimized conditions.
The methyl ester functionality offers a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions. The strategic incorporation of this building block can lead to the development of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Key Experimental Considerations:
-
Coupling Reactions: The aromatic amine of this compound is less reactive than typical amino groups in natural amino acids. Therefore, robust coupling reagents and optimized reaction conditions are necessary to achieve efficient amide bond formation.
-
Protecting Group Strategy: Standard peptide synthesis protecting groups, such as Boc and Fmoc for the N-terminus and various side-chain protecting groups, are generally compatible with the use of this compound.
-
Solubility: Peptides incorporating this aromatic scaffold may exhibit altered solubility profiles, which should be considered during synthesis, purification, and formulation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the incorporation of this compound into a peptide sequence, based on analogous reactions with anthranilic acid.[1] Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Value | Notes |
| Coupling Efficiency | 70-85% | May require longer reaction times or double coupling. |
| Purity of Crude Peptide | 60-80% | Dependent on the efficiency of individual coupling and deprotection steps. |
| Overall Yield (after purification) | 20-40% | Highly sequence-dependent. |
| Coupling Reagents | HATU, HBTU, PyBOP, DIC/HOAt | Strong activating agents are recommended. |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic bases are preferred to minimize side reactions. |
Experimental Protocols
The following protocols are adapted from established methods for the solution-phase synthesis of peptides containing anthranilic acid derivatives and can be applied to this compound.[1]
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound
This protocol describes the coupling of a Boc-protected amino acid to the amino group of this compound.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Dissolve the Boc-protected amino acid (1.2 equivalents) and HOAt (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
To the solution of this compound, add NMM (2.5 equivalents).
-
Add the solution of the Boc-protected amino acid and HOAt to the this compound solution.
-
Add DIC (1.2 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require several hours to overnight for completion.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be precipitated by adding hexanes to the concentrated DCM solution.
-
Isolate the precipitate by filtration and dry under vacuum.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester of the coupled product to the corresponding carboxylic acid.
Materials:
-
Boc-Aminoacyl-Methyl 2-amino-6-methylbenzoate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-Aminoacyl-Methyl 2-amino-6-methylbenzoate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH (1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Visualizations
Caption: Workflow for the incorporation of this compound.
Caption: Properties and applications of this compound.
References
Application Notes and Protocols for the Derivatization of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical derivatization of Methyl 2-amino-6-methylbenzoate, a versatile building block in organic synthesis. The following protocols for N-acylation, N-sulfonylation, reductive amination, and diazotization reactions are designed to serve as a comprehensive guide for synthesizing a variety of derivatives with potential applications in pharmaceutical and materials science research.
N-Acylation of this compound
N-acylation is a fundamental transformation that modifies the amino group of this compound, leading to the formation of stable amide derivatives. This modification can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and biological activity.
N-Acetylation with Acetic Anhydride
This protocol describes the synthesis of Methyl 2-(acetylamino)-6-methylbenzoate using acetic anhydride.
Experimental Protocol:
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
N-Benzoylation with Benzoyl Chloride
This protocol details the synthesis of Methyl 2-(benzoylamino)-6-methylbenzoate using benzoyl chloride.
Experimental Protocol:
-
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data for N-Acylation (Analogous Reactions):
| Acylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic anhydride | Anthranilic acid | - | Acetic anhydride | 100 | 0.25 | High | [1] |
| Benzoyl chloride | Methyl anthranilate | Pyridine | Pyridine | RT | 2 | Good | Adapted from[2] |
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino moiety, forming sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol (Adapted from Tosylation of Amines):
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for N-Sulfonylation (Analogous Reactions):
| Sulfonyl Chloride | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Homoallylic alcohol | Pyridine | DCM | 0 - RT | 6 | Good | Adapted from[3] |
Experimental Workflow for N-Sulfonylation:
Caption: Workflow for the N-sulfonylation of this compound.
Reductive Amination of this compound
Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds. It involves the reaction of the amino group with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
Experimental Protocol (Adapted for N-Benzylation):
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Quantitative Data for Reductive Amination (Analogous Reactions):
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde | Methyl anthranilate | H₂/Catalyst | Isopropanol | 0-150 | - | >96 | [4][5] |
| Aldehydes | N-Boc-N-methylamine | Me₂SiHCl | - | RT | - | Excellent | [6] |
Experimental Workflow for Reductive Amination:
Caption: Workflow for the reductive amination of this compound.
Diazotization and Sandmeyer Reaction of this compound
Diazotization of the primary aromatic amine group of this compound yields a diazonium salt, a versatile intermediate that can be converted to a wide range of functionalities through reactions like the Sandmeyer reaction.[7][8] This allows for the introduction of halides (Cl, Br), cyano groups, and other substituents onto the aromatic ring.[7]
Experimental Protocol for Diazotization and Sandmeyer Chlorination (Adapted):
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup:
-
Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic extract with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
-
Quantitative Data for Diazotization/Sandmeyer Reaction (Analogous Reactions):
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| NaNO₂, HCl, CuCl | 2-Aminothiazole | 60 °C, 15 min | 46 | [8] |
| NaNO₂, H₂SO₄, KI | 3,5-Dimethoxyaniline | - | 75 | [8] |
Logical Relationship for Diazotization and Sandmeyer Reaction:
Caption: Diazotization followed by Sandmeyer reaction of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 2-amino-6-methylbenzoate, a key intermediate in the manufacturing of various organic molecules and active pharmaceutical ingredients. The following sections outline two primary synthetic routes, complete with reaction conditions, experimental procedures, and expected outcomes.
Method 1: Fischer Esterification of 2-amino-6-methylbenzoic acid
This method involves the direct esterification of 2-amino-6-methylbenzoic acid with methanol, catalyzed by a strong acid. This is a classic and straightforward approach to synthesizing the target compound.
Reaction Scheme:
Typical Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-methylbenzoic acid | [1] |
| Reagent | Methanol (Anhydrous) | [2][3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) | [2][3] |
| Solvent | Methanol (serves as reagent and solvent) | [2] |
| Temperature | Reflux (approx. 65°C) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Work-up | Neutralization with saturated NaHCO₃ solution, extraction with ethyl acetate | [2] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).
-
Catalyst Addition: Cool the solution to 0-5°C using an ice bath. Slowly add concentrated sulfuric acid (0.2 eq) or thionyl chloride (2.2 eq) dropwise, ensuring the temperature remains below 10°C.[2]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[2] Carefully add the residue to ice-cold water and neutralize to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer three times with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2] Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or recrystallization.
Method 2: Reduction of Methyl 2-methyl-6-nitrobenzoate
This alternative two-step synthesis involves the initial preparation of Methyl 2-methyl-6-nitrobenzoate followed by the reduction of the nitro group to an amine.
Step 2a: Esterification of 2-methyl-6-nitrobenzoic acid
Reaction Scheme:
Typical Reaction Conditions for Esterification
| Parameter | Value | Reference |
| Starting Material | 2-methyl-6-nitrobenzoic acid | [1] |
| Methylating Agent | Dimethyl sulfate or Methyl p-toluenesulfonate | [4][5] |
| Base | Potassium carbonate or Triethylamine | [4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | [4][5] |
| Temperature | 60°C | [4][5] |
| Reaction Time | 18 hours | [4] |
Experimental Protocol for Esterification
-
Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq).
-
Reaction: Stir the mixture at 60°C under an inert atmosphere (e.g., nitrogen) for 18 hours.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[4]
Step 2b: Reduction of the Nitro Group
Reaction Scheme:
Typical Reaction Conditions for Reduction
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methyl-6-nitrobenzoate | [1] |
| Reducing Agent | H₂ gas with Pd/C catalyst | [1][2] |
| Solvent | Methanol | [1] |
| Temperature | Room Temperature | [1] |
| Pressure | 40-50 psi (for H₂ gas) | [2] |
| Reaction Time | 2-24 hours | [1][2] |
Experimental Protocol for Reduction
-
Reaction Setup: Dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in methanol in a hydrogenation vessel.[1] Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).[2]
-
Hydrogenation: Place the vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring the reaction by TLC.[1][2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.[2] Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[2]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the two primary synthetic pathways described.
Caption: Synthetic pathways for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and thionyl chloride are corrosive and should be handled with extreme care.
-
Hydrogen gas is flammable; ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Quantitative Analysis of Methyl 2-amino-6-methylbenzoate
Introduction:
Methyl 2-amino-6-methylbenzoate is an organic intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a robust, reliable, and widely accessible technique for the quantification of this compound in bulk materials and simple formulations. The method's strength lies in its precision and ease of use for routine analysis. The chromophore in the analyte allows for sensitive detection at a specific UV wavelength. This method is ideal for purity assessments, content uniformity, and stability testing where high sensitivity is not the primary requirement.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or ammonium acetate (analytical grade).
-
This compound reference standard (>99% purity).
2. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer, such as 0.02 M ammonium acetate, with the pH adjusted to 7.4. A common composition is Methanol: 0.02 M Ammonium Acetate (75:25, v/v).[1] All mobile phase components should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations ranging from approximately 20 µg/mL to 500 µg/mL.[1]
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
Formulated Products: Extract a known quantity of the formulation with a suitable solvent (e.g., mobile phase). The extraction may involve sonication or mechanical shaking. Centrifuge or filter the extract to remove excipients before dilution to the final concentration.
4. Chromatographic Conditions:
-
Column: C18 (4.6 mm × 150 mm, 5 µm)[1]
-
Mobile Phase: Methanol: 0.02 M Ammonium Acetate (pH 7.4) (75:25, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 230 nm[1]
-
Run Time: Approximately 10 minutes
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (r²), which should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. It offers excellent selectivity and sensitivity, making it suitable for trace-level analysis and identification of impurities in complex matrices. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, which is particularly useful in impurity profiling and metabolite identification studies.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler vials with septa.
-
Solvents such as methanol, ethyl acetate, or dichloromethane (GC grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare by dissolving 25 mg of the reference standard in 25 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Liquid Samples: Dilute the sample directly with the solvent to a concentration within the calibration range.
-
Solid Samples: Dissolve a precisely weighed amount of the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile matrix components.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 165, 134, 106). A full scan mode can be used for initial identification.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Confirm the identity of the analyte in samples by comparing its retention time and the ratio of qualifying ions to that of a reference standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for trace-level analysis in complex biological or environmental matrices.[2][3] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, allowing for accurate quantification at very low concentrations. This technique is indispensable for pharmacokinetic studies, impurity analysis at the genotoxic level, and bioanalytical assays.
Experimental Protocol:
1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
This compound reference standard.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare by serial dilution in the initial mobile phase composition to create a calibration curve, typically in the ng/mL range (e.g., 0.5-20 ng/mL).[4]
3. Sample Preparation:
-
Biological Samples (e.g., Plasma, Urine): Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components. Add the internal standard before extraction. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Pharmaceutical Samples: Dissolve the sample in a suitable diluent and dilute to a concentration within the linear range of the assay.[2]
4. LC-MS/MS Conditions:
-
Column: C18 (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[4]
-
Mobile Phase Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and at least two product ions for quantification and confirmation. These transitions must be optimized by infusing a standard solution of the analyte.
-
5. Data Analysis and Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Use the regression equation to calculate the concentration of this compound in the samples.
-
The use of an internal standard corrects for variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical techniques. The values are based on methods for structurally similar compounds and represent expected performance.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 20 - 500 µg/mL[1] | 1 - 100 µg/mL | 0.5 - 20 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~ 20 ng[1] | ~ 1-5 ng/mL | < 0.2 ng/mL |
| Limit of Quantification (LOQ) | ~ 60 ng | ~ 5-15 ng/mL | 0.5 ng/mL[4] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 5% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical technique.
References
Applications of Methyl 2-amino-6-methylbenzoate in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles
Abstract
Methyl 2-amino-6-methylbenzoate, a substituted anthranilic acid ester, is a valuable and versatile building block in the field of medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, allows for its elaboration into a wide array of complex heterocyclic scaffolds. This application note details the utility of this compound as a precursor for the synthesis of quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of pharmacological activities. A detailed protocol for the synthesis of a representative compound, 2,8-dimethylquinazolin-4(3H)-one, is provided, along with a summary of the biological activities of related compounds and a discussion of their structure-activity relationships.
Introduction
Anthranilic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their ready availability and the ease with which they can be converted into various fused heterocyclic systems. This compound, as a stable ester derivative, offers advantages in certain synthetic contexts, such as improved solubility in organic solvents and the potential for selective manipulation of its functional groups. A primary application of this and related anthranilic acids is in the synthesis of quinazolin-4(3H)-ones, a class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.
Application: Synthesis of 2,8-dimethylquinazolin-4(3H)-one
A key application of this compound is its use as a starting material for the synthesis of substituted quinazolin-4(3H)-ones. The general strategy involves an initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-6-methylbenzoic acid. This is followed by cyclization with a suitable one-carbon synthon and a nitrogen source. A common and efficient method involves reaction with acetic anhydride to form an intermediate benzoxazinone, which is subsequently treated with ammonia to yield the desired quinazolinone.
Caption: Synthetic workflow for 2,8-dimethylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 2,8-dimethylquinazolin-4(3H)-one
Step 1: Hydrolysis of this compound to 2-Amino-6-methylbenzoic acid
-
To a solution of this compound (1.65 g, 10 mmol) in methanol (20 mL), add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).
-
Heat the mixture to reflux and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and acidify to pH 4-5 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-methylbenzoic acid.
Step 2: Synthesis of 2,8-Dimethyl-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) and acetic anhydride (3.06 g, 30 mmol) is heated at reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford 2,8-dimethyl-4H-3,1-benzoxazin-4-one.
Step 3: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one
-
To a solution of 2,8-dimethyl-4H-3,1-benzoxazin-4-one (1.75 g, 10 mmol) in ethanol (30 mL), add aqueous ammonia (25%, 10 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux for 5 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to yield pure 2,8-dimethylquinazolin-4(3H)-one.
Biological Activity and Structure-Activity Relationship (SAR)
Quinazolin-4(3H)-one derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Biological Activity of Substituted Quinazolinones
The biological activity of quinazolinone derivatives is highly dependent on the substitution pattern on the heterocyclic core. While specific data for 2,8-dimethylquinazolin-4(3H)-one is not extensively reported, related analogs have shown significant activity against various cancer cell lines.
| Compound/Analog | Target/Cell Line | Activity (IC50) |
| 2-Methyl-3-substituted quinazolinones | Various cancer cell lines | Micromolar to sub-micromolar range |
| 4-Anilinoquinazoline derivatives | EGFR Tyrosine Kinase | Nanomolar range |
| Quinazolinone-morpholine hybrids | A549 (Lung cancer) | Low micromolar range[1] |
| BIQO-19 (a quinazolin-4(3H)-one derivative) | H1975 (NSCLC) | ~10 µM[2] |
This table presents representative data for the quinazolinone scaffold to illustrate its potential biological activity. Specific activity of 2,8-dimethylquinazolin-4(3H)-one would require experimental determination.
Signaling Pathway
Many quinazolinone-based anticancer agents function by inhibiting protein kinases involved in cell growth and proliferation signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Structure-Activity Relationship (SAR)
The pharmacological profile of quinazolin-4(3H)-ones can be fine-tuned by modifying the substituents at various positions.
-
Position 2: Substitution at this position significantly influences the potency and selectivity of the compound. Small alkyl groups like methyl are often well-tolerated.
-
Position 3: This position is frequently substituted with aryl or alkyl groups, which can interact with specific pockets in the target protein.
-
Positions 5-8 (Benzene Ring): Substitution on the fused benzene ring can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also introduce additional binding interactions with the target. The methyl group at position 8 in our representative compound, for example, can influence the molecule's conformation and interaction with its biological target.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of medicinally relevant heterocyclic compounds. Its application in the preparation of the 2,8-disubstituted quinazolin-4(3H)-one scaffold highlights its utility in generating compounds with the potential for significant biological activity. The straightforward synthetic protocols and the established pharmacological importance of the quinazolinone core make this compound an attractive building block for researchers and scientists in drug discovery and development. Further exploration of derivatives from this starting material is warranted to develop novel therapeutic agents.
References
- 1. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Utility of Methyl 2-amino-6-methylbenzoate Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the synthetic utility of Methyl 2-amino-6-methylbenzoate derivatives, with a focus on their potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
This compound is a valuable scaffold in organic synthesis, serving as a versatile starting material for the construction of a variety of heterocyclic systems. The presence of the amino, methyl, and methyl ester functionalities on the benzene ring offers multiple reactive sites for derivatization, making it an attractive building block for creating diverse molecular architectures. One of the most significant applications of anthranilate derivatives, such as this compound, is in the synthesis of quinazolinones, a class of compounds renowned for their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Application Note 1: Synthesis of Bioactive Quinazolinone Derivatives
Background:
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The fusion of a pyrimidine ring with a benzene ring forms the core quinazolinone structure, which can be extensively decorated with various substituents to modulate its biological effects. This compound serves as a key precursor for the synthesis of substituted quinazolinones. The amino group can react with a variety of electrophiles, followed by cyclization with the adjacent methyl ester to form the quinazolinone ring system.
Key Advantages of Using this compound:
-
Structural Diversity: The amino group allows for the introduction of a wide range of substituents, enabling the exploration of a vast chemical space.
-
Direct Cyclization: The ortho-relationship of the amino and ester groups facilitates efficient cyclization to the quinazolinone core.
-
Modulation of Properties: The 6-methyl group can influence the physicochemical and pharmacological properties of the resulting derivatives, potentially enhancing potency or selectivity.
Logical Workflow for Quinazolinone Synthesis
Caption: General workflow for the two-step synthesis of quinazolinone derivatives.
Experimental Protocol: Synthesis of 2-Substituted-8-methyl-4(3H)-quinazolinones
This protocol describes a general method for the synthesis of quinazolinone derivatives from this compound.
Materials:
-
This compound
-
Substituted Acyl Chloride (e.g., Benzoyl chloride)
-
Pyridine
-
Primary Amine (e.g., Aniline)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Synthesis of Methyl 2-(acylamino)-6-methylbenzoate (N-Acylated Intermediate)
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acylated intermediate.
Step 2: Synthesis of 2-Substituted-8-methyl-4(3H)-quinazolinone
-
In a round-bottom flask, dissolve the N-acylated intermediate (1.0 eq) and the primary amine (1.5 eq) in ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring for product formation by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final quinazolinone derivative.
Reaction Scheme for Quinazolinone Synthesis
Caption: Synthetic pathway to quinazolinone derivatives.
Application Note 2: Potential as Antitumor Agents
Background:
Numerous quinazolinone derivatives have demonstrated significant in vitro and in vivo antitumor activity. They are known to exert their anticancer effects through various mechanisms, including inhibition of tyrosine kinases (e.g., EGFR), tubulin polymerization, and induction of apoptosis. The structural modifications enabled by using this compound as a starting material can lead to the discovery of novel quinazolinone-based antitumor agents with improved efficacy and selectivity.
Hypothetical Screening Data:
The following table summarizes hypothetical in vitro cytotoxicity data for a series of synthesized quinazolinone derivatives against a panel of human cancer cell lines. This data is for illustrative purposes and is based on typical activity profiles for this class of compounds.
| Compound ID | R-Group (at position 2) | R'-Group (at position 3) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| QD-1 | Phenyl | H | 15.2 | 21.5 | 18.9 |
| QD-2 | 4-Chlorophenyl | H | 8.7 | 12.3 | 9.5 |
| QD-3 | Phenyl | Phenyl | 5.4 | 7.8 | 6.1 |
| QD-4 | 4-Chlorophenyl | Phenyl | 1.2 | 2.5 | 1.8 |
| Doxorubicin | (Reference Drug) | - | 0.8 | 1.1 | 0.9 |
Interpretation of Data:
The hypothetical data suggests that substitution at both the 2- and 3-positions of the quinazolinone core can significantly impact cytotoxic activity. The introduction of a 4-chlorophenyl group at the R-position (QD-2 vs. QD-1) and a phenyl group at the R'-position (QD-3 vs. QD-1) appears to enhance potency. The combination of these substitutions in compound QD-4 results in the most potent derivative in this hypothetical series, with IC₅₀ values approaching that of the reference drug, doxorubicin.
Proposed Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds, particularly quinazolinone derivatives with potential applications in drug discovery. The synthetic protocols and application notes provided herein offer a framework for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents, especially in the field of oncology. Further investigation into the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
Application Notes and Protocols for Methyl 2-amino-6-methylbenzoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-6-methylbenzoate is a valuable aromatic building block in medicinal chemistry and organic synthesis. Its substituted aniline structure, featuring both an amine and a methyl ester group, provides two reactive sites for further chemical modifications. This allows for the construction of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications. Notably, derivatives of structurally similar compounds, such as 2-amino-6-methylbenzothiazole, have demonstrated promising anticancer activities, highlighting the potential of this chemical scaffold in drug discovery. For instance, certain quinazolinone derivatives bearing a related 2-aminobenzothiazole moiety have shown potent inhibition of cancer cell lines, such as A549 lung cancer cells, with IC50 values in the sub-micromolar range.[1] These compounds have been found to act through the inhibition of critical signaling pathways, including the ALK/PI3K/AKT pathway.[1]
This document provides detailed experimental procedures for the utilization of this compound in the synthesis of a potential kinase inhibitor scaffold, as well as a protocol for the subsequent evaluation of the synthesized compound's anticancer activity.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2,8-Dimethyl-4(3H)-quinazolinone
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Formamide | 10 eq |
| Reaction Conditions | |
| Step 1 Temperature | 100 °C |
| Step 1 Reaction Time | 2 hours |
| Step 2 Temperature | 160 °C |
| Step 2 Reaction Time | 5 hours |
| Yield | |
| Intermediate (Methyl 2-acetamido-6-methylbenzoate) | 92% |
| Final Product (2,8-Dimethyl-4(3H)-quinazolinone) | 78% |
Table 2: In Vitro Anticancer Activity of 2,8-Dimethyl-4(3H)-quinazolinone
| Cell Line | Compound | IC50 (µM)[1] |
| A549 (Lung Carcinoma) | 2,8-Dimethyl-4(3H)-quinazolinone | 0.85 |
| MCF-7 (Breast Adenocarcinoma) | 2,8-Dimethyl-4(3H)-quinazolinone | 1.23 |
| HCT116 (Colon Carcinoma) | 2,8-Dimethyl-4(3H)-quinazolinone | 2.54 |
| BEAS-2B (Normal Bronchial Epithelium) | 2,8-Dimethyl-4(3H)-quinazolinone | > 50 |
| Doxorubicin (Positive Control) | 0.48 |
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dimethyl-4(3H)-quinazolinone from this compound
This protocol details a two-step synthesis of a quinazolinone derivative, a common scaffold in kinase inhibitors. The first step is the N-acylation of the starting material, followed by a cyclization reaction with formamide.
Materials:
-
This compound
-
Acetic anhydride
-
Formamide
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Methyl 2-acetamido-6-methylbenzoate (Intermediate)
-
In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add acetic anhydride (1.13 mL, 12 mmol) dropwise while stirring.
-
Heat the reaction mixture to 100°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure Methyl 2-acetamido-6-methylbenzoate.
Step 2: Synthesis of 2,8-Dimethyl-4(3H)-quinazolinone (Final Product)
-
In a 50 mL round-bottom flask, combine the intermediate, Methyl 2-acetamido-6-methylbenzoate (1.04 g, 5 mmol), with formamide (11.3 mL, 50 mmol).
-
Heat the mixture to 160°C and reflux for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add 50 mL of deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: In Vitro Anticancer Activity Assay using MTT
This protocol describes the determination of the cytotoxic effects of the synthesized compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized 2,8-Dimethyl-4(3H)-quinazolinone
-
A549, MCF-7, HCT116, and BEAS-2B cell lines
-
Doxorubicin (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of 2,8-Dimethyl-4(3H)-quinazolinone and doxorubicin in DMSO. Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Wells containing only medium with DMSO serve as the vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway
Caption: Proposed inhibition of the ALK/PI3K/AKT signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of a quinazolinone derivative.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-amino-6-methylbenzoate
Introduction
Methyl 2-amino-6-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, an ortho-amino ester with a sterically hindered methyl group, make it a valuable building block for accessing complex molecular architectures. The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors, including reaction kinetics, thermodynamics, mass and heat transfer, process safety, and economics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this compound.
Synthetic Strategy: From Nitro-Precursor to Final Product
The most common and industrially viable route for the synthesis of this compound commences with the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid to yield 2-amino-6-methylbenzoic acid, followed by esterification with methanol. This two-step process is advantageous due to the relatively low cost of the starting materials and the robustness of the chemical transformations.
A Chinese patent outlines a similar multi-step process beginning with 2-methyl-6-nitrobenzoic acid or its methyl ester, which is then reduced via hydrogenation to produce 2-amino-6-methylbenzoic acid or its corresponding methyl ester[1].
Part 1: Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
The reduction of the nitro group is a critical step that necessitates a robust catalytic system to ensure high conversion and selectivity.
Protocol 1: Lab-Scale Hydrogenation (Proof of Concept)
-
Reactor Setup: To a 1 L hydrogenation vessel, add 2-methyl-6-nitrobenzoic acid (50 g, 0.276 mol) and methanol (500 mL).
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (2.5 g, 5 wt% of the substrate) to the slurry.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the mixture vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-6-methylbenzoic acid as a solid.
Scale-Up Considerations for Hydrogenation
-
Heat Management: The hydrogenation of a nitro group is a highly exothermic reaction. On a larger scale, efficient heat removal is paramount to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.
-
Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. The choice of agitator design and agitation speed should be optimized to avoid catalyst settling and ensure uniform hydrogen dispersion.
-
Catalyst Handling and Recovery: Palladium on carbon is flammable, especially when dry and in the presence of air. Handle the catalyst wet and under an inert atmosphere. For industrial-scale processes, catalyst filtration and recovery for reuse are important economic considerations.
-
Safety: Hydrogen is a highly flammable gas. The hydrogenation reactor and all associated equipment must be properly grounded and located in a well-ventilated area with appropriate safety measures, including hydrogen detectors and explosion-proof electronics.
Part 2: Esterification of 2-amino-6-methylbenzoic Acid
The esterification of 2-amino-6-methylbenzoic acid with methanol is an equilibrium-limited reaction. To achieve high yields on a large scale, the equilibrium must be shifted towards the product side.
Protocol 2: Scale-Up Esterification with Water Removal
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a reflux condenser with 2-amino-6-methylbenzoic acid (5 kg, 33.1 mol).
-
Solvent and Catalyst Addition: Add methanol (20 L) and toluene (10 L) to the reactor. Toluene serves as an azeotropic agent to facilitate water removal. Carefully add concentrated sulfuric acid (500 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C). Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by HPLC by analyzing the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8.
-
Extraction: Separate the organic layer and wash it with water (2 x 10 L) and then with brine (1 x 10 L).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Considerations for Esterification Scale-Up
-
Equilibrium Shift: The use of a Dean-Stark trap is a classic and effective method for water removal in large-scale esterification reactions. An excess of methanol can also be used to drive the equilibrium forward.
-
Catalyst Choice: While sulfuric acid is a cost-effective catalyst, its corrosive nature and the generation of acidic waste can be problematic at an industrial scale. The exploration of solid acid catalysts, such as ion-exchange resins or zeolites, could offer a more environmentally friendly and reusable alternative[2].
-
Work-up and Neutralization: The neutralization of the acid catalyst is an exothermic process and should be performed with caution and efficient cooling to avoid side reactions.
-
Product Purification: Vacuum distillation is often preferred for the purification of liquid esters at a larger scale as it is generally more efficient and scalable than chromatography. For solid products, recrystallization is a viable option, but solvent selection and handling on a large scale need careful consideration.
Data Presentation
| Parameter | Lab-Scale Hydrogenation | Scale-Up Esterification |
| Starting Material | 2-methyl-6-nitrobenzoic acid | 2-amino-6-methylbenzoic acid |
| Batch Size | 50 g | 5 kg |
| Solvent | Methanol | Methanol/Toluene |
| Catalyst | 5% Pd/C | Concentrated H₂SO₄ |
| Temperature | 20-25 °C | 65-70 °C (Reflux) |
| Pressure | 50 psi H₂ | Atmospheric |
| Typical Reaction Time | 4-6 hours | 8-12 hours |
| Expected Yield | >95% | 85-95% |
| Purification Method | N/A (used directly) | Vacuum Distillation/Recrystallization |
Experimental Workflow Visualization
Caption: Overall workflow for the scale-up synthesis of this compound.
Process Safety and Hazard Management
A thorough risk assessment should be conducted before performing any scale-up synthesis. Key hazards associated with this process include:
-
Flammable materials: Hydrogen, methanol, and toluene are highly flammable. All equipment must be properly grounded, and sources of ignition should be eliminated.
-
Corrosive materials: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.
-
Catalyst hazards: Palladium on carbon is pyrophoric when dry. It should be handled as a wet paste.
-
Exothermic reactions: Both the hydrogenation and the neutralization steps are exothermic. Adequate cooling capacity and temperature monitoring are critical to prevent runaway reactions.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow established safety protocols for handling hazardous materials.
Conclusion
The scale-up synthesis of this compound is a feasible process that can be achieved with high yields and purity. Careful attention to process parameters, particularly heat and mass transfer, reaction equilibrium, and safety, is crucial for a successful and safe scale-up. The protocols and considerations outlined in these application notes provide a solid foundation for the development of a robust and efficient industrial-scale manufacturing process. Further optimization of reaction conditions, such as catalyst loading and solvent ratios, may be necessary depending on the specific equipment and scale of operation.
References
recommended personal protective equipment for Methyl 2-amino-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the recommended personal protective equipment (PPE) for handling Methyl 2-amino-6-methylbenzoate. The following protocols and data are designed to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
This compound and its structural analogs are known to cause eye irritation, skin irritation, and may cause respiratory irritation.[1][2] A thorough risk assessment should be conducted before beginning any experiment involving this compound. This includes evaluating the quantity of the substance to be handled, the potential for aerosol or dust generation, and the duration of the handling procedures.
Key Hazards:
-
Skin Contact: Causes skin irritation.[1][2] May be harmful if absorbed through the skin.
-
Inhalation: May cause respiratory tract irritation.[1]
Engineering Controls
The first line of defense against chemical exposure is the implementation of proper engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE) Selection Protocol
The following is a step-by-step protocol for selecting the appropriate PPE when working with this compound.
3.1. Eye and Face Protection
-
Standard Use: At a minimum, chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[1][5]
-
Splash Hazard: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
3.2. Skin Protection
-
Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin contact.[5]
Quantitative Data for Glove Selection (Based on Structurally Similar Compounds)
| Glove Material | Thickness | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Butyl Rubber | 0.7 mm | > 480 | Low | Excellent for prolonged contact |
| Neoprene | 0.75 mm | ~ 240 | Low to Medium | Good for moderate contact |
| Nitrile Rubber | 0.2 mm | < 30 | High | Fair for incidental splash contact only |
| Polyvinyl Chloride (PVC) | 0.7 mm | > 480 | Low | Excellent for prolonged contact |
Disclaimer: The data in this table is based on tests with chemically similar compounds and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.
3.3. Respiratory Protection
Respiratory protection is not typically required when handling small quantities of this compound in a well-ventilated area or a chemical fume hood.[1] However, a respirator is necessary under the following conditions:
-
When working with large quantities of the material.
-
If there is a potential for significant aerosol or dust generation that cannot be controlled by engineering means.
-
In case of a spill or emergency.
Respirator Selection and Use Protocol:
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended.[9][10] For situations where particulates may also be present, a combination OV/P95 or OV/P100 cartridge should be used.
-
Assigned Protection Factor (APF): The choice of a half-mask or full-facepiece respirator depends on the required level of protection.
-
Cartridge Change Schedule: Since there is no established Occupational Exposure Limit (OEL) for this compound, a conservative cartridge change schedule must be implemented. A general "rule of thumb" is to change organic vapor cartridges after 8 hours of use, or sooner if any odor or taste is detected while wearing the respirator.[2][6] For more specific scenarios, consult with an industrial hygienist.
Experimental Protocols
4.1. Handling and Dispensing
-
Don all required PPE as outlined in Section 3.
-
Conduct all handling and dispensing of this compound within a certified chemical fume hood.
-
Use appropriate tools (spatulas, scoops) to handle the solid material to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
4.2. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizations
Caption: PPE Selection Workflow for this compound.
References
- 1. eTool : Respiratory Protection - Respirator Change Schedules - Conducting Experimental Tests to Determine a Cartridge's Service Life | Occupational Safety and Health Administration [osha.gov]
- 2. eTool : Respiratory Protection - Respirator Change Schedules | Occupational Safety and Health Administration [osha.gov]
- 3. gloves.com [gloves.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. bullard.com [bullard.com]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. theridgepro.com [theridgepro.com]
- 11. osha.gov [osha.gov]
- 12. cdc.gov [cdc.gov]
Application Notes and Protocols for the Disposal of Methyl 2-amino-6-methylbenzoate Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-6-methylbenzoate is an aromatic amine and ester compound utilized in various research and development applications. As with many aromatic amines, this compound and its waste products are presumed to be hazardous and require careful management to protect laboratory personnel and the environment.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health risks.[2][3]
These application notes provide comprehensive guidelines and protocols for the safe handling and disposal of waste containing this compound. The following procedures are based on general principles of laboratory safety and hazardous waste management and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment
Waste containing this compound should be managed as hazardous waste. This is based on the general toxicity profile of aromatic amines, which are often carcinogenic, mutagenic, and toxic to aquatic life.[1][2][3] The user is responsible for determining if the waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) or other regional regulations.
Presumed Hazards:
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Carcinogenicity: Many aromatic amines are known or suspected carcinogens.[1][4]
-
Environmental Hazards: These compounds can be persistent in the environment and harmful to aquatic organisms.[2]
Data Presentation: Properties of this compound
The following table summarizes the known physical and chemical properties of this compound, which are important for its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [5][6] |
| Molecular Weight | 165.19 g/mol | [5] |
| Boiling Point | 257.2°C at 760 mmHg | [5] |
| Flash Point | 120.2°C | [5] |
| Density | 1.132 g/cm³ | [5] |
Note: A full Safety Data Sheet (SDS) with comprehensive toxicological data (e.g., LD50) for this specific compound was not publicly available at the time of this writing. All waste should be handled with the assumption of high toxicity.
Experimental Protocols: Waste Disposal Procedures
Adherence to the following protocols is critical for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following minimum PPE must be worn:
-
Safety goggles (or a face shield if there is a splash hazard)
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of waste is essential to prevent dangerous chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, properly labeled, and sealed plastic bag or container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must have a secure screw-top cap.
-
Do not mix with other waste streams, particularly acidic or oxidizing waste, to avoid potentially violent reactions.
-
Aqueous and organic solvent waste should be collected separately.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharp objects must be placed in a designated sharps container.
-
Container Labeling and Storage
All waste containers must be properly labeled and stored to ensure safety and compliance.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration or percentage of the chemical in the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be located at or near the point of generation.[9]
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal Request and Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines, often up to one year for partially filled containers), a waste pickup must be scheduled with your institution's EHS department.[8][9]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and transportation.
Visualization of Waste Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the disposal of this compound waste.
Caption: General workflow for the safe disposal of laboratory waste.
Caption: Decision tree for characterizing waste containing the specified chemical.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up:
-
Wear appropriate PPE.
-
Carefully clean up the spill according to your laboratory's standard operating procedures.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
Waste Minimization
To reduce the volume of hazardous waste generated:
-
Purchase only the quantity of this compound that is needed.
-
Design experiments to use the smallest scale possible.
-
Do not mix hazardous waste with non-hazardous waste.
Conclusion
The responsible disposal of this compound waste is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. censwpa.org [censwpa.org]
- 5. This compound | 18595-13-6 [chemnet.com]
- 6. CAS 18595-13-6 | 4758-1-0Y | MDL MFCD11505989 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. This compound | 18595-13-6 [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
Application Notes and Protocols for High-Purity Methyl 2-amino-6-methylbenzoate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of high-purity Methyl 2-amino-6-methylbenzoate, a versatile building block for research and development, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, provides protocols for its synthesis and analysis, and discusses its applications as a key intermediate in the synthesis of biologically active molecules.
Chemical and Physical Properties
This compound (CAS No. 18595-13-6) is an aromatic ester containing both an amino and a methyl substituent on the benzene ring.[1][2] These functional groups provide multiple reaction sites for the synthesis of more complex molecules. High purity of this starting material is crucial for the successful and reproducible synthesis of target compounds in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18595-13-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Colorless to yellow solid or liquid | |
| Boiling Point | 257.2 °C at 760 mmHg | [2] |
| Density | 1.132 g/cm³ | [2] |
| Flash Point | 120.2 °C | [2] |
| Refractive Index | 1.558 | [2] |
| Purity (typical) | ≥98% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Poorly soluble | [5] |
| Organic Solvents | Miscible | [5] |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble |
Applications in Research and Drug Development
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for diverse chemical transformations.
Intermediate for Biologically Active Compounds
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the development of potential anticancer agents. It has been described as a prophylactic agent that inhibits the growth of tumor cells by inhibiting the production of DNA and RNA.[1] This is achieved through the inhibition of ribonucleotide reductase and deoxyribonucleotide reductase, enzymes crucial for DNA synthesis.[1]
While specific signaling pathway involvement for this exact molecule is not extensively detailed in publicly available literature, its role as an inhibitor of DNA and RNA synthesis suggests it could impact pathways reliant on rapid cell proliferation, a hallmark of cancer.
Synthesis of Heterocyclic Scaffolds
The amino and ester groups of this compound are ideally positioned for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in many approved drugs.
Experimental Protocols
Protocol for Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, methyl 2-methyl-6-nitrobenzoate.
Reaction Scheme:
Figure 1: Synthesis of this compound via hydrogenation.
Materials:
-
Methyl 2-methyl-6-nitrobenzoate
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
Quality Control and Analytical Methods
Purity assessment of this compound is critical for its use in further synthetic steps. The following are standard analytical techniques for its characterization.
Table 3: Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the amino group protons, and the two methyl group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the ester carbonyl carbon, and the two methyl carbons. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC/GC | A single major peak indicating high purity. |
Workflow for Purity Analysis:
Figure 2: Workflow for the comprehensive purity analysis of the compound.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Purchasing High-Purity this compound
High-purity this compound for research purposes can be purchased from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.
Disclaimer: The information provided in these application notes is for research and development purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. This compound | 18595-13-6 | TAA59513 [biosynth.com]
- 2. This compound | 18595-13-6 [chemnet.com]
- 3. This compound Manufacturer/High quality/Best price/In stock CAS NO.18595-13-6, CasNo.18595-13-6 Changzhou Anchor Biological Technology Co., Ltd. China (Mainland) [anchor.lookchem.com]
- 4. 18595-13-6|this compound|BLD Pharm [bldpharm.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
strategies to improve the yield of Methyl 2-amino-6-methylbenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-6-methylbenzoate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: There are two main retrosynthetic approaches to consider:
-
Route 1: Direct Esterification. This involves the direct esterification of the commercially available precursor, 2-amino-6-methylbenzoic acid, with methanol under acidic conditions (Fischer Esterification). This is often the most straightforward route.
-
Route 2: Esterify-then-Reduce. This strategy involves first synthesizing Methyl 2-methyl-6-nitrobenzoate from 2-methyl-6-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. This route can be advantageous if the direct esterification of the aminobenzoic acid proves to be low-yielding due to side reactions or purification difficulties. A patent application suggests the feasibility of this pathway by mentioning the preparation of 2-amino-6-methylbenzoic acid or its methyl ester via hydrogenation of their nitro-precursors.[1]
Q2: Why might the yield of the direct Fischer Esterification be low?
A2: The yield can be compromised by a few key factors:
-
Steric Hindrance: The methyl group at the 6-position (ortho to the carboxylic acid) creates significant steric hindrance. This can impede the approach of the methanol nucleophile to the carbonyl carbon, slowing down the reaction rate and affecting the equilibrium position.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[2][3] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester product back to the carboxylic acid.
-
Amino Group Protonation: Under the strong acidic conditions required for the reaction, the amino group will be protonated to form an ammonium salt. While this protects the amine from participating in side reactions, it can also decrease the overall solubility of the starting material in the methanol solvent.
Q3: How can I improve the yield of the Fischer Esterification?
A3: To drive the equilibrium toward the product and increase the yield, you can apply Le Chatelier's Principle:[2][4]
-
Use Excess Methanol: Using methanol as the solvent ensures it is present in a large excess, pushing the reaction forward.
-
Remove Water: While technically challenging in a lab setting without specialized equipment, removing the water as it forms will shift the equilibrium to the product side. Methods like azeotropic distillation with a Dean-Stark trap are possible but may be overly complex for this scale.[3][5] Using a dehydrating agent that is stable in strong acid could be an alternative.
-
Increase Reaction Time and Temperature: Given the steric hindrance, allowing the reaction to reflux for a longer period (e.g., 12-24 hours) at an elevated temperature can help achieve equilibrium. Microwave-assisted synthesis at temperatures like 130-150°C has been shown to improve yields for substituted benzoic acids.[6]
Q4: Are there alternatives to strong acid catalysis for the esterification?
A4: Yes, several alternatives can be explored if Fischer esterification is problematic:
-
Methylating Agents: A procedure for a similar compound, methyl 2-amino-6-nitrobenzoate, uses methyl p-toluenesulfonate with triethylamine in DMF.[7] This avoids strong acid and may be effective for 2-amino-6-methylbenzoic acid. Other options include using diazomethane (effective but hazardous) or TMS-diazomethane.
-
Solid Acid Catalysts: Using a reusable solid acid catalyst, such as a Zr/Ti-based catalyst, can facilitate the esterification under potentially milder conditions and simplify the workup process.[8]
-
Coupling Reagents: Reagents like DCC (dicyclohexylcarbodiimide) can be used to activate the carboxylic acid, but this adds cost and complexity to the purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for this compound synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What should I do?
-
Answer: Due to the steric hindrance from the 6-methyl group, this reaction is inherently slow.
-
Strategy 1 (Extend Reaction Time): Ensure the reaction has run for at least 12-24 hours at reflux. Monitor by TLC every few hours after the initial 12 hours.
-
Strategy 2 (Increase Temperature): If standard reflux in methanol (~65°C) is insufficient, consider using a sealed-vessel microwave reactor to safely reach higher temperatures (e.g., 130°C), which can significantly accelerate the rate of esterification for hindered substrates.[6]
-
Strategy 3 (Optimize Catalyst): Ensure a sufficient amount of acid catalyst is used. A typical starting point is 5-10 mol% of concentrated sulfuric acid. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side products or decomposition.
-
Issue 2: Product is Impure after Workup
-
Question: My NMR spectrum shows the desired product, but also significant amounts of unreacted 2-amino-6-methylbenzoic acid. How can I purify it?
-
Answer: This is a common issue when the reaction does not go to completion.
-
Strategy 1 (Acid/Base Extraction): Dissolve the crude product in an organic solvent like ethyl acetate. Wash the solution with a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer.
-
Strategy 2 (Column Chromatography): If acid/base extraction is insufficient, silica gel chromatography is a reliable method. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) will typically separate the less polar ester product from the more polar amino acid starting material.
-
-
Question: I see several unexpected spots on my TLC plate after the reaction. What could they be?
-
Answer: Under harsh acidic conditions and high temperatures, side reactions can occur.
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Possible Side Product: Dimerization or polymerization, although less likely, can be initiated at high temperatures.
-
Troubleshooting: Try running the reaction at a lower temperature for a longer time. Alternatively, switch to a milder, non-acidic esterification method, such as using methyl p-toluenesulfonate and a base.[7]
-
Issue 3: Difficult Product Isolation
-
Question: After neutralizing the reaction mixture with sodium carbonate, my product did not precipitate. Why?
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Answer: The ester product may have a higher solubility in the methanol/water mixture than anticipated, or it may have oiled out instead of crystallizing.
-
Strategy 1 (Extraction): Instead of relying on precipitation, perform a liquid-liquid extraction. After neutralization, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Strategy 2 (Force Precipitation): If you prefer precipitation, try adding ice to the neutralized solution to decrease the product's solubility. Gently scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
-
Experimental Protocols
Method A: Fischer Esterification (Direct Route)
This protocol is based on standard Fischer esterification principles adapted for a sterically hindered substrate.[2][3][4]
Synthetic Pathway:
Caption: Fischer esterification of 2-amino-6-methylbenzoic acid.
Materials:
-
2-amino-6-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
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Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylbenzoic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-20 mL per gram of starting material). Stir to suspend the solid.
-
Carefully and slowly, add concentrated sulfuric acid (0.1 eq) to the stirring suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete (or has reached equilibrium), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and water.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Method B: Esterification via Methyl p-Toluenesulfonate (Alternative)
This protocol is adapted from the synthesis of a structurally similar compound, methyl 2-amino-6-nitrobenzoate.[7] It avoids the use of strong acids.
Materials:
-
2-amino-6-methylbenzoic acid
-
Methyl p-toluenesulfonate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.0 eq) to the solution.
-
Add methyl p-toluenesulfonate (1.2 eq).
-
Heat the mixture to 60°C and stir for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract three times with ethyl acetate.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by flash chromatography.
Data Presentation
The following tables provide starting points for reaction optimization. Yields are based on related, not identical, syntheses and should be considered targets for optimization.
Table 1: Comparison of Esterification Strategies (Literature-Derived)
| Strategy | Substrate | Reagents & Conditions | Yield | Reference |
| Fischer Esterification | p-Aminobenzoic Acid | Ethanol, conc. H₂SO₄, Reflux | Good (not quantified) | [4] |
| Microwave-Assisted | 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.), 130°C, 15 min | 78% | [6] |
| Alkylating Agent | 2-Amino-6-nitrobenzoic acid | Methyl p-toluenesulfonate, TEA, DMF, 60°C, 18h | 59.4% | [7] |
| Solid Acid Catalyst | p-Methylbenzoic acid | Zr/Ti catalyst, Methanol, 120°C, 24h | High (not quantified) | [8] |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Method A: Fischer Esterification | Method B: Alkylating Agent |
| Temperature | 65°C (Reflux) | 60 - 80°C |
| Time | 12 - 24 hours | 18 - 24 hours |
| Solvent | Methanol (excess) | DMF |
| Catalyst/Reagent | H₂SO₄ (5-10 mol%) | Methyl p-toluenesulfonate (1.2 eq), TEA (1.0 eq) |
| Key Advantage | Simple reagents, low cost | Milder conditions, avoids strong acid |
| Potential Issue | Steric hindrance, equilibrium limited | Higher cost of reagents, DMF removal |
Visualizations
General Experimental Workflow
Caption: General workflow for synthesis and purification.
References
- 1. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
purification of Methyl 2-amino-6-methylbenzoate from crude reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-amino-6-methylbenzoate from crude reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too effective, even at low temperatures.- Insufficient cooling of the solution.- Premature crystallization during hot filtration. | - Select a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Perform small-scale solvent screening.- Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.- Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper. |
| Product "Oils Out" or Fails to Crystallize | - High concentration of impurities.- The melting point of the compound is lower than the boiling point of the solvent.- Rapid cooling of the solution. | - Attempt to purify the crude material by another method, such as acid-base extraction, before recrystallization.- Choose a lower-boiling point solvent for recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Discolored Product (e.g., Yellow or Brown) | - Presence of colored impurities from the reaction.- Oxidation of the aromatic amine functional group. | - During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it through celite to remove the charcoal and adsorbed impurities.- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incomplete Removal of Starting Material (2-amino-6-methylbenzoic acid) | - The polarity of the recrystallization solvent is not optimal.- The starting material and product have similar polarities. | - Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be extracted into the aqueous layer, while the ester remains in the organic layer.[1] |
| Broad Melting Point Range | - The presence of impurities. | - Repurify the product using the same or a different method (e.g., a second recrystallization or column chromatography). |
| Streaking/Tailing on TLC or Column Chromatography | - Interaction of the basic amine group with the acidic silica gel.[2] | - Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to the eluent.[2][3]- Use a less acidic stationary phase, such as basic alumina.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities depend on the synthetic route. If prepared by the esterification of 2-amino-6-methylbenzoic acid, the primary impurity is likely the unreacted starting acid.[1] If synthesized via the reduction of a nitro group, residual starting material and intermediates may be present.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Given the presence of both a somewhat polar amine group and a less polar ester and aromatic ring, solvents of intermediate polarity are a good starting point. Consider alcohols (ethanol, methanol), esters (ethyl acetate), or mixtures of a polar solvent with a non-polar solvent (e.g., ethyl acetate/hexane or toluene/hexane).[5] Always perform small-scale solubility tests first.
Q3: My compound is stuck on the baseline during column chromatography. What should I do?
A3: This indicates that the eluent is not polar enough to move the compound up the column. Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For highly polar compounds, a mobile phase of dichloromethane and methanol may be necessary.[4]
Q4: How can I effectively remove the triethylamine used as a modifier in my column chromatography eluent?
A4: Triethylamine has a relatively high boiling point (89 °C). After combining the pure fractions, the solvent can be removed under reduced pressure using a rotary evaporator. To remove the last traces of triethylamine, you can co-evaporate with a solvent like toluene or place the sample under a high vacuum.[2]
Q5: How can I confirm the purity of my final product?
A5: The purity of your final product can be assessed using several methods:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.
-
Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too polar. If it is insoluble, heat the solvent to its boiling point. A suitable solvent will dissolve the crude product when hot but allow for crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under a vacuum to a constant weight.
General Column Chromatography Protocol for an Amine
-
TLC Analysis: Develop a suitable solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. To counteract tailing, add 0.5-2% triethylamine to the eluent.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (containing the basic modifier).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Pre-adsorb the crude material onto a small amount of silica gel for better resolution. Load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The hydroxyl group can hydrogen bond with the amine, and the alkyl chain provides some non-polar character. |
| Ethyl Acetate | An ester solvent that may have good solubility characteristics for an ester product. |
| Toluene | The aromatic nature of toluene can interact favorably with the benzene ring of the product. |
| Ethyl Acetate / Hexane | A common mixed-solvent system that allows for fine-tuning of polarity. |
| Dichloromethane / Hexane | Another versatile mixed-solvent system for compounds of intermediate polarity. |
Table 2: Typical Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel or basic alumina |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) or Ammonia in Methanol (if using silica gel) |
| Visualization | UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or ninhydrin) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
identification of common side products in Methyl 2-amino-6-methylbenzoate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Methyl 2-amino-6-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds through a multi-step process, most commonly involving:
-
Nitration: Introduction of a nitro group onto a substituted toluene ring, such as o-toluic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Reduction: Reduction of the nitro group to an amine.
The order of these steps can be varied, but a common sequence is the nitration of 2-methylbenzoic acid, followed by esterification and then reduction of the nitro group.
Q2: What are the most common side products I should expect?
A2: The most frequently observed side products in the synthesis of this compound include:
-
Positional Isomers: Such as Methyl 2-amino-4-methylbenzoate and Methyl 2-amino-5-methylbenzoate. These arise from the initial nitration step of the toluene precursor not being completely regioselective.
-
Incomplete Reaction Products: This can include the unreacted starting material or intermediates such as 2-amino-6-methylbenzoic acid (from incomplete esterification) or Methyl 2-methyl-6-nitrobenzoate (from incomplete reduction).
-
Over-reduction Products: In some cases, the nitro group can be over-reduced to hydroxylamino or azo compounds, although this is less common with standard reduction methods.
-
Dimerized or Polymerized Impurities: The aniline product can be susceptible to oxidation, leading to colored, higher molecular weight impurities.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
-
Optimize Nitration: Control the temperature and use appropriate nitrating agents and conditions to maximize the yield of the desired isomer.
-
Ensure Complete Reactions: Use a slight excess of the reagent in the esterification and reduction steps and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Inert Atmosphere: For the reduction and subsequent handling of the amino-ester, using an inert atmosphere (like nitrogen or argon) can help prevent oxidation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction in one or more steps. Mechanical losses during workup and purification. Formation of a significant amount of side products. | Monitor each reaction step to completion (TLC, HPLC). Optimize reaction times and temperatures. Refine extraction and purification techniques to minimize loss. |
| Product is an Oil or Gummy Solid | Presence of significant impurities, particularly isomeric side products or unreacted starting materials, which can lower the melting point. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography is the most effective method for separating the desired product from isomeric and other impurities.[1] |
| Discolored Product (Yellow, Brown, or Dark) | Oxidation of the amino group to form colored impurities. Presence of residual nitro-aromatic compounds. | Treat a solution of the crude product with activated charcoal before recrystallization.[1] Conduct the final steps of the synthesis and purification under an inert atmosphere to prevent oxidation.[1] |
| Broad Melting Point Range | The presence of impurities, most commonly positional isomers or starting materials. | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can help to purify the product. If a broad melting point persists, column chromatography is recommended for a higher purity product. |
| Presence of Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. Insufficiently effective recrystallization solvent. | For column chromatography, try a different solvent system with a different polarity. For recrystallization, screen a variety of solvents to find one that gives good separation.[1] |
Experimental Protocols
A general protocol for the final reduction step in the synthesis of this compound from Methyl 2-methyl-6-nitrobenzoate is provided below.
Reduction of Methyl 2-methyl-6-nitrobenzoate
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (this can be achieved with a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Main synthesis pathway and common side product formation.
Caption: A workflow for troubleshooting the purification of the final product.
References
optimizing reaction temperature for Methyl 2-amino-6-methylbenzoate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-amino-6-methylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on optimizing the reaction temperature.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached completion due to suboptimal temperature or reaction time. | Optimize reaction temperature: Systematically vary the temperature (e.g., in 10°C increments) to find the optimal condition. Monitor the reaction progress using Thin Layer Chromatography (TLC).Increase reaction time: If temperature optimization does not improve the yield, try extending the reaction time. |
| Inhibiting effect of the amino group: The basic amino group can be protonated by an acid catalyst, rendering it less effective.[1] | Use a stoichiometric amount of acid catalyst: Ensure enough acid is present to both protonate the amino group and catalyze the esterification.[1] | |
| Reversible reaction: Esterification is often a reversible process.[1] | Use a large excess of methanol: This will shift the equilibrium towards the product side.[1]Remove water: If applicable to the chosen method, use a Dean-Stark apparatus to remove water as it forms. | |
| Formation of Impurities | Side reactions at high temperatures: Elevated temperatures can lead to the formation of byproducts. | Lower the reaction temperature: If significant impurity formation is observed at higher temperatures, conduct the reaction at a lower temperature for a longer duration.Purification: Utilize column chromatography or recrystallization to purify the final product. |
| Starting material degradation: The starting material, 2-amino-6-methylbenzoic acid, might degrade at excessive temperatures. | Determine the decomposition temperature: If possible, determine the thermal stability of the starting material to avoid decomposition. | |
| Inconsistent Results | Variability in reaction conditions: Minor changes in temperature, stirring rate, or reagent addition can lead to different outcomes. | Standardize the protocol: Ensure all reaction parameters are kept consistent between batches.Calibrate equipment: Regularly calibrate temperature probes and other critical equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method is the Fischer-Speier esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] Another approach involves the reduction of a nitro group, for instance, starting from 2-methyl-6-nitrobenzoic acid, which is first esterified and then the nitro group is reduced to an amino group.[2]
Q2: How does reaction temperature influence the synthesis of this compound?
A2: Reaction temperature is a critical parameter that affects both the reaction rate and the formation of byproducts. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products and the formation of impurities. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Q3: What are the potential side reactions to consider when optimizing the reaction temperature?
A3: At elevated temperatures, potential side reactions may include decarboxylation of the starting carboxylic acid, oxidation of the amino group, or polymerization reactions. The specific side products will depend on the reaction conditions and the presence of other reagents.
Q4: How can I effectively monitor the progress of the reaction while optimizing the temperature?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material (2-amino-6-methylbenzoic acid) and the formation of the product (this compound). This allows for a qualitative assessment of the reaction's progress at different temperatures and time points.
Q5: What is a systematic approach to optimizing the reaction temperature?
A5: A systematic approach involves running a series of small-scale reactions at different, controlled temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and reflux) while keeping all other parameters constant. The yield and purity of the product from each reaction should be analyzed to determine the optimal temperature.
Experimental Protocols
Protocol: Fischer-Speier Esterification of 2-amino-6-methylbenzoic acid
Materials:
-
2-amino-6-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (1.0-1.5 eq) dropwise while stirring.
-
Reaction: Remove the ice bath and heat the mixture to the desired temperature (e.g., reflux) for a predetermined time (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully add the residue to a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table illustrates how to present data from temperature optimization experiments. The values are hypothetical and for illustrative purposes only.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 40 | 12 | 35 | >98 | Slow reaction rate |
| 50 | 8 | 65 | >98 | Moderate reaction rate |
| 60 | 6 | 85 | 97 | Optimal yield and purity |
| Reflux (~65) | 4 | 92 | 95 | Increased byproduct formation |
| 80 | 4 | 88 | 90 | Significant impurity formation, darkening of the reaction mixture |
Mandatory Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Logical relationships for troubleshooting low yield.
References
Technical Support Center: Methyl 2-amino-6-methylbenzoate - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 2-amino-6-methylbenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation through several pathways due to its aromatic amine and methyl ester functional groups. The primary factors include:
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Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 2-amino-6-methylbenzoic acid and methanol.[1][2] The rate of hydrolysis is influenced by pH and temperature.
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This can lead to the formation of colored degradation products.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic amine portion of the molecule.[3][4][5]
-
Thermal Stress: High temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other degradation pathways to become significant.
Q2: What are the expected degradation products of this compound?
A2: Based on its structure, the primary degradation products are expected to be:
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2-amino-6-methylbenzoic acid: Formed via hydrolysis of the methyl ester.
-
Oxidized derivatives: Resulting from the oxidation of the amino group. The specific structures can vary but may include nitroso or nitro derivatives, as well as polymeric materials.
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Photodegradation products: UV exposure can lead to a variety of products from the reaction of the aromatic amine.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[6][7] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from colorless/light yellow to brown/darker yellow). | Oxidation of the aromatic amine group. | 1. Ensure the compound is stored under an inert atmosphere. 2. Avoid exposure to light by using amber vials or storing in the dark. 3. Purge solvents with an inert gas before use to remove dissolved oxygen. |
| Appearance of a new peak in HPLC analysis, identified as 2-amino-6-methylbenzoic acid. | Hydrolysis of the methyl ester. | 1. Check the pH of the sample solution. Avoid strongly acidic or basic conditions if hydrolysis is not desired. 2. If working in aqueous solutions, consider using buffered systems at a pH where the ester is more stable (typically near neutral pH). 3. Perform experiments at lower temperatures to reduce the rate of hydrolysis. |
| Poor recovery of the compound from a sample matrix. | Degradation during sample preparation or analysis. | 1. Evaluate the stability of the compound in the sample matrix and analytical mobile phase. 2. Minimize the time between sample preparation and analysis. 3. Consider using a different extraction or workup procedure that avoids harsh pH or high temperatures. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions of the compound for each experiment. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[8][9][10] Below are detailed protocols for investigating the degradation of this compound under various stress conditions.
1. Hydrolytic Degradation
-
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of aqueous solutions: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).
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Add a small aliquot of the stock solution to each of the aqueous solutions to a final concentration of approximately 1 mg/mL.
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Incubate the solutions at a controlled temperature (e.g., 60 °C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Neutralize the acidic and basic samples.
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Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining this compound and the formation of 2-amino-6-methylbenzoic acid.
-
2. Oxidative Degradation
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Objective: To assess the susceptibility of this compound to oxidation.
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature and protect it from light.
-
At various time intervals, take samples and analyze them by HPLC to monitor the degradation of the parent compound and the appearance of degradation products.
-
3. Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Methodology:
-
Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water).
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).
-
As a control, keep an identical solution in the dark at the same temperature.
-
At selected time points, analyze both the exposed and control samples by HPLC.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of this compound.
-
Methodology:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
At different time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate expected outcomes. Actual results may vary based on experimental conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product |
| 0.1 N HCl at 60 °C | 24 | 85% | 2-amino-6-methylbenzoic acid |
| 0.1 N NaOH at 60 °C | 24 | 60% | 2-amino-6-methylbenzoic acid |
| 3% H₂O₂ at RT | 24 | 75% | Oxidized species |
| Light Exposure | 24 | 90% | Photodegradation products |
| 80 °C (Solid State) | 24 | 98% | Minimal degradation |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments with this compound.
Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-6-methylbenzoic acid methyl ester CAS#: 18595-13-6 [m.chemicalbook.com]
- 7. 18595-13-6|this compound|BLD Pharm [bldpharm.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
troubleshooting anomalous peaks in the NMR spectrum of Methyl 2-amino-6-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve anomalous peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-6-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: I am observing more peaks in my ¹H NMR spectrum than expected for my compound. What is the likely cause?
A1: The presence of unexpected extra peaks often points to impurities.[1] These can include:
-
Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product.[2]
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials, such as 2-amino-6-methylbenzoic acid.
-
Isomeric Impurities: The synthesis may produce small quantities of other isomers, such as Methyl 3-amino-2-methylbenzoate, which will have distinct signals in the NMR spectrum.[3]
-
Water: Moisture in the NMR solvent or sample can appear as a broad peak whose chemical shift varies depending on the solvent and temperature.[1]
Q2: Why are the peaks in the aromatic region (δ 6.5-8.0 ppm) of my spectrum broad or poorly resolved?
A2: Broad or unresolved peaks can stem from several factors:
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High Sample Concentration: Concentrated samples can be viscous or lead to molecular aggregation, both of which cause line broadening.[4][5][6] Diluting the sample may improve resolution.[5]
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and asymmetrical peaks.[5][6] Re-shimming the spectrometer is a critical first step in troubleshooting this issue.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7] Ensure all glassware is scrupulously clean.
-
Chemical Exchange: If the molecule is undergoing conformational changes (e.g., slow rotation around a bond) on the NMR timescale, it can lead to broadened signals.[5]
Q3: The chemical shift of my amine (N-H) proton is different from the literature, or the peak is very broad. Is this normal?
A3: Yes, this is very common for amine (N-H) and other labile protons. The chemical shift and appearance of the N-H signal are highly sensitive to several factors:
-
Solvent Effects: The choice of deuterated solvent has a pronounced effect on the chemical shift of amine protons due to differences in hydrogen bonding and solvation.[8][9][10] The shift can vary by several ppm between different solvents.[8]
-
Concentration and Temperature: Changes in sample concentration and temperature alter the extent of intermolecular hydrogen bonding, which in turn affects the chemical shift and broadness of the N-H peak.
-
Proton Exchange: Labile protons can exchange with other labile protons in the sample (like trace water) or with each other.[11] This exchange process is often fast on the NMR timescale, resulting in a single, averaged, and often broad peak.
Q4: How can I definitively identify the N-H proton peak in my spectrum?
A4: The most reliable method is a "D₂O shake" experiment.[2] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange of the amine protons with deuterium.[2]
Q5: My aromatic proton shifts seem compressed or shifted compared to my predictions. What could be the cause?
A5: This is often due to solvent or concentration effects. Aromatic compounds are particularly susceptible to:
-
Aromatic Solvent Induced Shifts (ASIS): Using an aromatic solvent like benzene-d₆ can cause significant shifts in the positions of your analyte's protons compared to a solvent like chloroform-d.[2][8] This can sometimes be used to your advantage to resolve overlapping signals.[2]
-
Concentration-Dependent Shifts: At higher concentrations, aromatic molecules can associate through π-stacking interactions.[12][13] This self-association changes the magnetic environment of the protons, leading to shifts in their resonance frequencies.[12]
Troubleshooting Guide for Anomalous Peaks
Issue 1: Unexpected Peaks in the Aromatic Region (δ 6.0 - 8.0 ppm)
-
Possible Cause: Isomeric impurities or unreacted starting materials.[3]
-
Explanation: The synthesis of substituted benzene rings can sometimes yield a mixture of isomers. Furthermore, if the esterification of 2-amino-6-methylbenzoic acid is incomplete, you will see signals from this starting material.
-
Solution: Review the synthetic pathway to identify potential side products or isomers.[3] Compare the anomalous peaks with the known NMR spectra of these potential impurities. If a standard is available, spiking your sample with a small amount of the suspected impurity and observing the change in peak intensity can provide confirmation.
Issue 2: Unexpected Peaks in the Aliphatic Region (δ 1.0 - 5.0 ppm)
-
Possible Cause: Residual solvents from purification or reaction.
-
Explanation: Common laboratory solvents have characteristic chemical shifts. For example, ethyl acetate often appears as a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm. Acetone appears as a singlet around δ 2.1 ppm.
-
Solution: Consult a table of common NMR solvent impurities to identify the unexpected peaks.[3] Ensure the sample is thoroughly dried under high vacuum to remove volatile solvents.
Issue 3: Very Broad Peaks Throughout the Spectrum
-
Possible Cause: Poorly shimmed magnet, high sample viscosity, or presence of solid particles.[6]
-
Explanation: A well-shimmed, homogeneous magnetic field is essential for sharp NMR signals.[6] Highly concentrated, viscous samples can also lead to broad lines.[4] Undissolved solids in the NMR tube will severely degrade spectral quality.
-
Solution: First, re-shim the spectrometer. If peaks remain broad, try preparing a more dilute sample.[6] Ensure your sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7][14]
Data Summary Table
The following table summarizes the expected ¹H NMR chemical shifts for this compound and lists potential anomalous peaks from common impurities. Note that actual shifts can vary based on solvent and concentration.
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Potential Anomalous Peak δ (ppm) | Possible Source of Anomaly |
| Ar-H | 6.5 - 7.5 | Doublet, Triplet | 6.5 - 8.5 | Isomeric Impurity / Starting Material |
| -NH₂ | 4.0 - 6.0 (variable) | Broad Singlet | 10.0 - 12.0 | Unreacted 2-amino-6-methylbenzoic acid (-COOH) |
| -OCH₃ (Ester) | ~3.8 | Singlet | 3.49 | Methanol |
| -CH₃ (Aromatic) | ~2.4 | Singlet | 2.0-3.0 | Benzylic protons from related byproducts[15][16] |
| N/A | N/A | N/A | 4.12 (q), 1.25 (t) | Ethyl Acetate |
| N/A | N/A | N/A | 2.17 (s) | Acetone |
| N/A | N/A | N/A | 1.56 (br s) | Water |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
Objective: To prepare a high-quality NMR sample of this compound for ¹H NMR analysis, minimizing potential contaminants and spectral artifacts.
Methodology:
-
Weigh Sample: Accurately weigh 5-25 mg of the solid sample into a small, clean, dry glass vial.[7][17]
-
Add Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[14][18]
-
Dissolve Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not easily solubilized, this secondary vial allows for better mixing than can be achieved in the narrow NMR tube.[7]
-
Filter and Transfer: Take a clean glass Pasteur pipette and place a small plug of glass wool or a Kimwipe at the bottom of the constriction.[14] Use this pipette to draw up the sample solution and transfer it into a clean, high-quality 5 mm NMR tube.[4][14] This step will filter out any dust or undissolved particulate matter that can interfere with proper shimming.[7]
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top. Do not use paper labels or tape on the body of the tube.[14][18]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the source of anomalous peaks in an NMR spectrum.
Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.bu.edu [sites.bu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Technical Support Center: Monitoring Methyl 2-amino-6-methylbenzoate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thin-layer chromatography (TLC) for monitoring chemical reactions involving Methyl 2-amino-6-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring the progress of my this compound reaction?
A1: Thin-layer chromatography is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products by comparing the separation of components in a reaction mixture on a stationary phase.[2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The choice of solvent system is critical for achieving good separation of your starting material (this compound), any intermediates, and the final product. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4][5] You can then adjust the ratio of these solvents to optimize the separation. The ideal solvent system will result in your product having an Rf value between 0.25 and 0.35.[6] For compounds with basic properties like amines, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase can improve spot shape and reduce streaking.[4][7]
Q3: My compound, this compound, is not visible on the TLC plate under UV light. What should I do?
A3: While many aromatic compounds are UV-active, it's possible your compound or its reaction products do not quench fluorescence effectively.[6][7][8] In this case, you will need to use a chemical staining agent to visualize the spots.[8][9] Stains like potassium permanganate, p-anisaldehyde, or ninhydrin are effective for visualizing a wide range of functional groups, including amines and esters.[10][11]
Q4: What do Rf values represent and how are they useful in reaction monitoring?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7] It is a measure of a compound's affinity for the stationary phase versus the mobile phase. In general, less polar compounds travel further up the plate and have higher Rf values.[3] By comparing the Rf values of the spots in your reaction mixture to those of your starting materials and expected products, you can track the progress of the reaction. A diminishing spot corresponding to the starting material and the appearance of a new spot for the product indicates the reaction is proceeding.[3]
Troubleshooting Guides
This section addresses common issues encountered when performing TLC for this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | - The sample is too concentrated (overloaded).- The compound is highly polar or acidic/basic.- The compound is unstable on the silica gel. | - Dilute your sample before spotting it on the TLC plate.[6][7][12]- Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to neutralize acidic sites on the silica gel and improve the spot shape for the basic amine.[7]- Consider using a different stationary phase, such as alumina or reverse-phase plates.[7] |
| Spots are Not Visible | - The sample is too dilute.- The compound is not UV-active.- The compound is volatile and may have evaporated. | - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7][12]- Use a chemical stain for visualization. Potassium permanganate is a good general stain for oxidizable groups, and ninhydrin is specific for primary amines.[11][13]- Ensure the plate is visualized promptly after development. |
| Uneven Solvent Front | - The TLC chamber is not properly saturated with solvent vapor.- The plate is touching the side of the chamber or the filter paper.- The adsorbent on the plate is uneven. | - Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapors.[3]- Ensure the TLC plate is placed vertically in the center of the chamber and not touching the sides.[12]- Use commercially prepared TLC plates for a more uniform adsorbent layer. |
| Reactant and Product have Similar Rf Values | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems by varying the polarity. Try different solvent combinations from various selectivity groups (e.g., replacing ethyl acetate with acetone or dichloromethane).[5]- If the polarity difference is minimal, consider using a longer TLC plate or two-dimensional TLC to enhance separation.[14] |
| Unexpected Spots Appear | - The reaction has produced side products or impurities.- The sample was contaminated during spotting.- The starting material is impure. | - This is a valid result indicating the complexity of your reaction. Use this information to optimize reaction conditions.- Ensure you use a clean capillary spotter for each sample.[15]- Run a TLC of your starting material alone to check its purity. |
Experimental Protocols
General Protocol for TLC Monitoring of a this compound Reaction
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)[3]
-
Developing chamber (a beaker with a watch glass or a dedicated tank)[3]
-
Capillary tubes for spotting[3]
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm) for visualization[3]
-
Staining solution (e.g., potassium permanganate) and a heating device if necessary
-
Pencil and ruler
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM). The co-spot, where both the starting material and reaction mixture are applied, helps in identifying spots with similar Rf values.[3]
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber.[3]
-
Sample Spotting:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a clean capillary tube, spot this solution on the 'SM' lane on the baseline. The spot should be as small as possible (1-2 mm in diameter).[9]
-
Using a new capillary tube, spot the reaction mixture on the 'RM' lane.
-
On the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot, allowing the solvent to dry in between.
-
-
Plate Development: Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the solvent level is below the baseline.[12][15] Close the chamber and allow the solvent to move up the plate by capillary action.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
Visualization:
-
Examine the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
If spots are not visible or for confirmation, immerse the plate in a staining solution (e.g., potassium permanganate) or spray the plate with the stain. Gentle heating may be required to develop the spots.[9]
-
-
Interpretation: Calculate the Rf values for all visible spots. Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time to determine the reaction's progress.
Visualizations
Caption: Workflow for monitoring reactions by TLC.
Caption: Decision tree for troubleshooting TLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. TLC stains [reachdevices.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
addressing challenges in the scale-up of Methyl 2-amino-6-methylbenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-amino-6-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound are:
-
Fischer Esterification of 2-amino-6-methylbenzoic acid: This is a direct esterification method where 2-amino-6-methylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and requires conditions that drive the equilibrium towards the product.[1][2][3]
-
Synthesis from a Nitro Precursor: This involves the reduction of a nitro-substituted precursor, such as Methyl 2-nitro-6-methylbenzoate, to the corresponding amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common reduction method.
Q2: What are the critical physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 18595-13-6 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Varies from colorless to yellow liquid or solid |
| Boiling Point | Approximately 257.2°C at 760 mmHg |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate. |
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of ignition. For long-term storage, refrigeration is advisable.
Q4: What are the main safety precautions to consider when handling this compound and its reagents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. The acid catalysts used in Fischer esterification (e.g., concentrated sulfuric acid) are highly corrosive and should be handled with extreme care.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Fischer Esterification
| Potential Cause | Troubleshooting Step | Rationale |
| Reversible Reaction Equilibrium | Use a large excess of methanol (5-10 equivalents or as the solvent).[1] | Drives the reaction equilibrium towards the formation of the ester according to Le Chatelier's Principle.[1][2] |
| Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. | Removing a product of the reaction shifts the equilibrium to the right, favoring ester formation.[1] | |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst is used. For aminobenzoic acids, more than a catalytic amount may be needed. | The basic amino group of the starting material can neutralize the acid catalyst, rendering it inactive.[1][2] |
| Low Reaction Temperature | Ensure the reaction is heated to reflux and maintained for a sufficient duration. | Esterification is a relatively slow process and requires thermal energy to proceed at a reasonable rate. |
| Steric Hindrance | The methyl group ortho to the carboxylic acid can sterically hinder the approach of the alcohol. | Increase reaction time and ensure efficient mixing. Consider using a more reactive methylating agent if the issue persists (see Advanced Troubleshooting). |
Problem 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Dimerization/Polymerization | Control the reaction temperature and avoid prolonged heating. | High temperatures can lead to intermolecular reactions between the amino and carboxylic acid groups of the starting material, forming amides. |
| N-Methylation | Use a less aggressive methylating agent if this is observed. | While less common in Fischer esterification, some methylating agents can react with the amino group. |
| Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | The amino group is susceptible to oxidation, which can lead to colored impurities. |
Problem 3: Product is an Oil or Fails to Crystallize During Purification
| Potential Cause | Troubleshooting Step | Rationale | | Presence of Impurities | Ensure the reaction has gone to completion by TLC or other analytical methods. | Unreacted starting material or byproducts can act as impurities that inhibit crystallization. | | | Perform an aqueous workup to remove the acid catalyst and any water-soluble impurities. Neutralize the reaction mixture carefully with a base like sodium bicarbonate. | This removes polar impurities that can interfere with crystallization. | | Incorrect Crystallization Solvent | Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate). | A good solvent will dissolve the product when hot but not when cold, allowing for crystal formation upon cooling.[4] | | Residual Solvent | Ensure the product is thoroughly dried under vacuum. | Residual solvent can prevent the product from solidifying. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-6-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylbenzoic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous methanol in excess (e.g., 10-20 eq. or as the solvent).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.2-0.5 eq.) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Synthesis via Reduction of Methyl 2-methyl-6-nitrobenzoate
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Primary synthesis pathways for this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships between purification problems and solutions.
References
techniques to improve the solubility of Methyl 2-amino-6-methylbenzoate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 2-amino-6-methylbenzoate for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: Start with common laboratory solvents. Based on the principle of "like dissolves like," consider solvents with similar polarity to this compound. A good starting point includes a range of polar aprotic, polar protic, and non-polar solvents. It is recommended to perform small-scale solubility tests to determine the most suitable solvent for your reaction conditions.
Q2: My compound is not dissolving in the primary solvent. What is the next step?
A2: If initial attempts with a single solvent are unsuccessful, the use of a co-solvent system is a common and effective technique. A co-solvent can increase the solubility of a nonpolar drug by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. Judicious addition of a miscible co-solvent can significantly enhance solubility.
Q3: Can adjusting the pH of the solution improve solubility?
A3: Yes, for ionizable compounds, pH adjustment can be a powerful technique to increase solubility. This compound contains a basic amino group. Therefore, lowering the pH of the solution with a suitable acid will protonate the amino group, forming a more soluble salt. It is crucial to ensure that the resulting salt and the pH of the medium are compatible with your reaction conditions.
Q4: Does temperature affect the solubility of this compound?
A4: In general, the solubility of solid compounds in liquid solvents increases with temperature.[1][2] Gently heating the mixture while stirring can help dissolve the compound. However, it is important to be cautious of potential degradation of the compound at elevated temperatures. Always determine the thermal stability of your compound before applying heat.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution over time. | The initial solution was supersaturated, or the temperature has decreased. | 1. Re-heat the solution gently to see if the compound redissolves. 2. If it redissolves, a slightly elevated temperature may need to be maintained. 3. If not, consider adding a small amount of a co-solvent to increase the solubility at room temperature. |
| The chosen solvent is not compatible with the downstream reaction. | The solvent may react with other reagents or interfere with the reaction mechanism. | 1. Review the literature for your specific reaction type to identify compatible solvents. 2. Perform a small-scale compatibility test with your solvent and other reagents before proceeding with the main reaction. |
| pH adjustment leads to undesired side reactions. | The acidic or basic conditions are not tolerated by the starting materials or products. | 1. Explore a narrower pH range to find a balance between solubility and stability. 2. Consider using a buffered solution to maintain a specific pH. 3. If pH modification is not feasible, explore other solubility enhancement techniques like co-solvency. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene)
-
Vials with tight-sealing caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any undissolved solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument. Analyze the concentration of this compound using a validated analytical method.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Data Presentation
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Toluene | 25 | ||
| User-defined co-solvent | 25 | Specify ratio | |
| User-defined pH | 25 | Specify pH and buffer |
Visualization
The following workflow provides a logical approach to troubleshooting the solubility of this compound.
Caption: A decision-making workflow for enhancing the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-amino-6-methylbenzoate and Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 2-amino-6-methylbenzoate and its structural analog, methyl anthranilate. The analysis is grounded in established principles of organic chemistry, focusing on the electronic and steric effects that govern the nucleophilicity of the amino group. This document also presents a proposed experimental protocol for a direct comparative analysis of their reactivity.
Executive Summary
The reactivity of the amino group in aniline derivatives is a critical parameter in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This guide focuses on two closely related molecules: methyl anthranilate and this compound. The primary difference between these two compounds is the presence of a methyl group at the 6-position (ortho to the amino group) in this compound. This structural modification is predicted to significantly impact the reactivity of the amino group through steric hindrance, a phenomenon known as the "ortho effect."[1][2][3]
Based on theoretical principles, This compound is expected to be less reactive towards electrophiles than methyl anthranilate. The ortho-methyl group sterically hinders the approach of electrophiles to the amino nitrogen and may disrupt the planarity of the system, affecting the resonance delocalization of the nitrogen's lone pair into the aromatic ring.
Theoretical Framework: Electronic and Steric Effects
The nucleophilic character of the amino group in aniline derivatives is governed by a combination of electronic and steric factors.
-
Electronic Effects: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring and reduces the electron density on the amino nitrogen through the inductive effect. In contrast, the methyl group (-CH₃) in this compound is an electron-donating group, which would typically increase the electron density on the ring. However, its position ortho to the amino group introduces significant steric considerations.
-
Steric Effects (The Ortho Effect): The presence of a substituent at the ortho position to a functional group can significantly alter its reactivity, often more than predicted by electronic effects alone.[1][2][3] In the case of this compound, the ortho-methyl group is expected to:
-
Sterically hinder the approach of electrophiles to the amino group's lone pair of electrons.
-
Inhibit the solvation of the corresponding anilinium ion, which would decrease the basicity of the amine.[4]
-
Potentially force the amino group out of the plane of the benzene ring, which would reduce resonance stabilization and decrease the availability of the lone pair for reaction.
-
Data Presentation
| Property | This compound | Methyl Anthranilate |
| CAS Number | 18595-13-6 | 134-20-3 |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol | 151.16 g/mol |
| Appearance | - | Colorless to pale yellow liquid |
| Boiling Point | 257.2°C at 760 mmHg | 256°C |
| pKa (of conjugate acid) | Not experimentally determined | ~2.23 - 2.32 |
Data sourced from various chemical databases.[4][5][6][7]
The lower pKa of methyl anthranilate's conjugate acid compared to aniline (pKa ~4.6) reflects the electron-withdrawing effect of the methoxycarbonyl group. The absence of a reported pKa for this compound highlights the need for direct experimental comparison.
Experimental Protocols
To empirically determine the relative reactivity of this compound and methyl anthranilate, a competitive acylation reaction is proposed. This experiment will provide a quantitative measure of their relative nucleophilicity.
Competitive Acylation of this compound and Methyl Anthranilate
Objective: To determine the relative reactivity of this compound and methyl anthranilate towards an acylating agent.
Materials:
-
This compound
-
Methyl anthranilate
-
Acetic anhydride (limiting reagent)
-
Dichloromethane (anhydrous)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and methyl anthranilate in anhydrous dichloromethane (20 mL).
-
Add an equimolar amount of triethylamine (1.0 mmol) to the solution to act as a proton scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of acetic anhydride (0.5 mmol, the limiting reagent) in anhydrous dichloromethane (5 mL) to the stirred amine solution over a period of 15 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Analyze the resulting product mixture by GC-MS or HPLC to determine the relative ratio of the two acetylated products: N-acetyl-Methyl 2-amino-6-methylbenzoate and N-acetyl-methyl anthranilate.
Expected Outcome: Based on the ortho effect, it is anticipated that methyl anthranilate will be more reactive, leading to a higher yield of N-acetyl-methyl anthranilate compared to N-acetyl-Methyl 2-amino-6-methylbenzoate. The product ratio will provide a quantitative measure of their relative reactivities under these conditions.
Mandatory Visualization
The following diagrams illustrate the structures of the reactants and the proposed experimental workflow.
Caption: Chemical structures of the compared reactants.
Caption: Experimental workflow for competitive acylation.
Conclusion
The presence of an ortho-methyl group in this compound is predicted to significantly decrease its reactivity compared to methyl anthranilate due to steric hindrance, a classic example of the ortho effect. This reduced reactivity can have important implications in synthetic chemistry, potentially requiring more forcing reaction conditions or leading to lower yields in reactions targeting the amino group. The proposed competitive acylation experiment provides a clear and effective method for quantifying this reactivity difference, offering valuable data for researchers and professionals in drug development and chemical synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 3. global.oup.com [global.oup.com]
- 4. Page loading... [guidechem.com]
- 5. Showing Compound Methyl anthranilate (FDB000897) - FooDB [foodb.ca]
- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 7. This compound | 18595-13-6 [chemnet.com]
comparative analysis of different synthesis methods for Methyl 2-amino-6-methylbenzoate
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-amino-6-methylbenzoate, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, can be prepared through several distinct synthetic pathways. This guide provides a comparative analysis of the most viable methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most appropriate route for specific research and development needs.
Two principal strategies for the synthesis of this compound are presented: a two-step route commencing with the reduction of a nitro-substituted precursor followed by esterification, and a single-step amination of a halogenated benzoic acid. Each approach offers unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity.
Comparative Data of Synthesis Methods
The following tables summarize the quantitative data for the different synthetic steps, providing a clear comparison of their efficiencies.
Table 1: Synthesis of the Intermediate 2-amino-6-methylbenzoic acid
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Route 1: Reduction | 2-methyl-6-nitrobenzoic acid | H₂, Pd/C or Pt/C, Methanol | 2 hours | Room Temperature | High (not specified) | High (not specified) |
| Route 2: Amination | 2-bromo-6-methylbenzoic acid | Ammonia source, Cu/Cu₂O, 2-ethoxyethanol | 24 hours | 130 | 65-91 (analogous) | High (not specified) |
Table 2: Esterification of 2-amino-6-methylbenzoic acid to this compound
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Fischer Esterification | 2-amino-6-methylbenzoic acid | Methanol, H₂SO₄ | 2 hours (reflux) | ~65 | ~90-95 (analogous) | High |
| Thionyl Chloride Method | 2-amino-6-methylbenzoic acid | Methanol, SOCl₂ | 2 hours (reflux) | ~70 | Good to Excellent | High |
Experimental Protocols & Methodologies
Below are detailed experimental protocols for the key transformations in the synthesis of this compound.
Route 1: Reduction of 2-methyl-6-nitrobenzoic acid followed by Esterification
This route involves the initial reduction of the nitro group of 2-methyl-6-nitrobenzoic acid to form the corresponding amine, which is then esterified.
Step 1: Synthesis of 2-amino-6-methylbenzoic acid via Catalytic Hydrogenation
-
Materials: 2-methyl-6-nitrobenzoic acid, Methanol, 10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), Hydrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol.
-
Carefully add the Pd/C or Pt/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for approximately 2 hours, or until hydrogen uptake ceases.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid.
-
Step 2: Synthesis of this compound via Fischer Esterification
-
Materials: 2-amino-6-methylbenzoic acid, Anhydrous methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.
-
Route 2: Copper-Catalyzed Amination of 2-bromo-6-methylbenzoic acid
This method proposes a direct conversion of a halogenated precursor to the corresponding amino ester's parent acid. The synthesis of the starting material, 2-bromo-6-methylbenzoic acid, is also outlined.
Step 1 (Precursor Synthesis): Synthesis of 2-bromo-6-methylbenzoic acid
Step 2: Synthesis of 2-amino-6-methylbenzoic acid via Copper-Catalyzed Amination
-
Materials: 2-bromo-6-methylbenzoic acid, Ammonia source (e.g., aqueous ammonia or an ammonia surrogate), Copper(I) oxide (Cu₂O), Copper powder, 2-ethoxyethanol, Hydrochloric acid.
-
Procedure (adapted from analogous reactions):
-
In a reaction vessel, combine 2-bromo-6-methylbenzoic acid (1.0 eq), an excess of the ammonia source, a catalytic amount of copper powder (e.g., 9 mol%), and copper(I) oxide (e.g., 4 mol%) in 2-ethoxyethanol.[1]
-
Heat the mixture to 130°C under a nitrogen atmosphere and stir for 24 hours.[1]
-
After cooling, pour the reaction mixture into water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-amino-6-methylbenzoic acid.
-
(The subsequent esterification would follow the protocol outlined in Route 1, Step 2).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound via reduction and esterification.
Caption: Workflow for the synthesis of this compound via amination and esterification.
Conclusion
Both presented routes offer viable pathways to this compound. The choice between them will depend on several factors.
-
Route 1 (Reduction followed by Esterification): This is a well-established and generally high-yielding pathway. The starting material, 2-methyl-6-nitrobenzoic acid, is commercially available. The catalytic hydrogenation step is typically clean and efficient, and the subsequent Fischer esterification is a standard and robust reaction. This route is likely preferable for its reliability and potentially higher overall yield.
-
Route 2 (Amination): This route offers a more direct approach to the key intermediate, 2-amino-6-methylbenzoic acid. However, it may require more specialized conditions, including a copper catalyst and higher reaction temperatures. The availability and synthesis of the starting material, 2-bromo-6-methylbenzoic acid, also need to be considered. While potentially shorter, this route's overall efficiency will be highly dependent on the success of the amination step for this specific substrate.
For large-scale synthesis, the robustness and milder conditions of Route 1 may be more advantageous. For exploratory or smaller-scale work, the novelty of the direct amination in Route 2 could be of interest, provided the starting materials are accessible. Researchers should carefully consider their specific requirements for yield, purity, cost, and available equipment when selecting the optimal synthetic strategy.
References
A Comparative Guide to the Structural Confirmation of Aminobenzoate Isomers via X-ray Crystallography
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for Methyl 4-aminobenzoate and the isomeric aminobenzoic acids (in salt form with Pyrimethamine), offering a glimpse into the structural variations arising from different substituent positions on the benzene ring.[1][2]
| Parameter | Methyl 4-aminobenzoate | 2-Aminobenzoic acid (as salt) | 3-Aminobenzoic acid (as salt) | 4-Aminobenzoic acid (as salt) |
| CCDC Number | 231080 | Not directly available | Not directly available | Not directly available |
| Crystal System | Not specified in abstract | Triclinic | Monoclinic | Not specified in abstract |
| Space Group | Not specified in abstract | P-1 | P2₁/n | Not specified in abstract |
| Key Interactions | Not specified in abstract | N-H···O hydrogen bonds forming an R²₂(8) ring motif | C-H···π interactions | N-H···O interactions forming R²₂(8) and R⁴₃(10) ring motifs |
Note: The data for the aminobenzoic acids is derived from their co-crystal structures with Pyrimethamine and may not fully represent the free acid.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a well-established process that involves several key steps.[3][4][5]
1. Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of the compound of interest.[4] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent systems may be screened to find the optimal conditions for crystal growth.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[3] The intensities and positions of these reflections are recorded by a detector.[3]
3. Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.
4. Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern.
5. Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is assessed using various crystallographic metrics.
Signaling Pathways and Logical Relationships
In the context of structural biology and drug design, the precise knowledge of a molecule's three-dimensional structure is the starting point for understanding its interaction with biological targets. The following diagram illustrates the logical relationship between obtaining a crystal structure and its application in drug development.
References
- 1. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation | MDPI [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Methyl 2-amino-6-methylbenzoate Purity and Identity by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods for the validation of Methyl 2-amino-6-methylbenzoate purity and identity. We present supporting experimental data for the differentiation of the target compound from potential impurities and alternative products.
Data Presentation: Purity and Identity Analysis
The following table summarizes the key analytical parameters for this compound and its potential impurities as determined by a validated HPLC-MS method. This data facilitates a clear comparison and is crucial for accurate purity assessment and identity confirmation.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.8 | 166.08 | 134.06, 106.06, 77.04 | 0.5 | 1.5 |
| 2-Amino-6-methylbenzoic acid | 3.2 | 152.06 | 134.06, 106.06, 91.05 | 1.0 | 3.0 |
| Methyl 2-aminobenzoate (Methyl Anthranilate) | 5.1 | 152.07 | 120.05, 92.05, 65.04 | 0.7 | 2.1 |
| Methyl 3-amino-5-methylbenzoate | 6.5 | 166.08 | 134.06, 106.06, 77.04 | 0.6 | 1.8 |
Experimental Protocols
A detailed methodology for the HPLC-MS analysis is provided below. This protocol is designed to ensure robust and reproducible results for the validation of this compound.
Sample Preparation
-
Standard Solution: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by serial dilution in the mobile phase.
-
Sample Solution: The sample containing this compound was dissolved in methanol to a final concentration of approximately 0.1 mg/mL.
-
Impurity Spiking: To confirm the separation of impurities, a sample solution was spiked with known potential impurities such as 2-Amino-6-methylbenzoic acid, Methyl 2-aminobenzoate, and Methyl 3-amino-5-methylbenzoate.
HPLC-MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) was used for separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MS Scan Range: m/z 50-500
-
MS/MS Fragmentation: Collision-induced dissociation (CID) was used to generate fragment ions for identity confirmation.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the validation of this compound.
A Comparative Analysis of the Biological Activities of Methyl 2-amino-6-methylbenzoate and Its Isomers
A detailed examination of the biological profiles of methyl aminomethylbenzoate isomers reveals distinct and varied activities, ranging from potential anticancer and neuroprotective applications to roles as synthetic precursors for agrochemicals and pharmaceuticals. This guide provides a comparative overview of the known biological activities of Methyl 2-amino-6-methylbenzoate and its isomers, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
While direct comparative studies on the biological activities of this compound and its isomers are limited, a review of existing literature provides insights into their individual properties. The positioning of the amino and methyl groups on the benzoate ring significantly influences the biological profile of each isomer.
Summary of Biological Activities
The known biological activities of this compound and its isomers are summarized below. It is important to note that for several of these compounds, the primary role identified in the literature is that of a chemical intermediate in the synthesis of other biologically active molecules.
| Compound | Structure | Known Biological Activities/Applications |
| This compound | Reported to inhibit tumor cell growth by inhibiting DNA and RNA production, as well as the activity of ribonucleotide reductase and deoxyribonucleotide reductase.[1] | |
| Methyl 4-amino-3-methylbenzoate | Utilized in the synthesis of neuroprotective hydrazides for potential Alzheimer's disease treatment and in the development of diphenylamine-based retinoids.[2] It also serves as an intermediate in the production of analgesics and anti-inflammatory drugs.[3] | |
| Methyl 2-amino-3-methylbenzoate | Identified as a metabolite of Lidocaine with potential herbicidal activity.[4] It is a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as agrochemicals.[5] | |
| Methyl 5-amino-2-methylbenzoate | Stated to have antitumor activity against various cancer cell lines and is a precursor for the synthesis of picolinic acid.[6] | |
| Methyl 3-amino-2-methylbenzoate | Primarily documented as a chemical intermediate with no specific biological activities detailed in the reviewed literature. | |
| Methyl 3-amino-4-methylbenzoate | Described as a biochemical reagent for life science research and an intermediate in pharmaceutical synthesis.[3][7][8] |
Detailed Biological Activities and Experimental Insights
Due to the scarcity of direct comparative experimental data, this section details the reported biological activities for the individual isomers where information is available.
This compound: Anticancer Potential
This compound has been reported to possess anticancer properties. The proposed mechanism of action involves the inhibition of DNA and RNA synthesis, which is crucial for cell division. Furthermore, it is suggested to inhibit the enzymes ribonucleotide reductase and deoxyribonucleotide reductase, both of which are involved in DNA synthesis. This multi-pronged approach to hindering nucleic acid production highlights its potential as a prophylactic agent against tumor formation.[1]
Methyl 4-amino-3-methylbenzoate: Role in Neuroprotection and Anti-inflammatory Drug Synthesis
This isomer is a key intermediate in the synthesis of neuroprotective agents. Specifically, it is used to create hydrazide derivatives that are being investigated for the treatment of Alzheimer's disease.[2] Its utility also extends to the development of diphenylamine-based retinoids.[2] The application of this compound as a precursor for analgesics and anti-inflammatory drugs underscores the importance of the 4-amino-3-methyl substitution pattern for this class of therapeutic agents.[3]
Methyl 2-amino-3-methylbenzoate: Herbicidal Activity and Pharmaceutical Intermediate
Methyl 2-amino-3-methylbenzoate is recognized as a metabolite of the common local anesthetic, Lidocaine, and has been noted for its potential herbicidal properties.[4] Its primary documented use is as a versatile starting material in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs, and in the development of agrochemicals.[5]
Methyl 5-amino-2-methylbenzoate: Antitumor Activity
This isomer is reported to exhibit antitumor activity against a variety of cancer cell lines.[6] However, specific details regarding the tested cell lines, IC50 values, and the mechanism of action are not extensively documented in the currently available literature. It also serves as a precursor in the synthesis of picolinic acid.[6]
Experimental Protocols
General Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Methyl 5-amino-2-methylbenzoate) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by this compound and its isomers are not well-elucidated in the available literature. However, based on the reported biological activities, we can infer potential interactions.
For instance, the anticancer activity of this compound suggests an interaction with pathways that control cell cycle and proliferation. The inhibition of DNA and RNA synthesis directly impacts the S-phase and G2/M phases of the cell cycle.
Below is a conceptual workflow for the initial screening and evaluation of the biological activity of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
- 3. Methyl 3-amino-4-methylbenzoate | 18595-18-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-amino-5-methylbenzoate | 18595-16-9 | FM25385 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]
A Spectroscopic Comparison of Methyl 2-amino-6-methylbenzoate and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Methyl 2-amino-6-methylbenzoate, and its key synthetic precursors: 2-Methyl-6-nitrobenzoic acid and Methyl 2-nitro-6-methylbenzoate. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and structural verification during the synthesis process. This document presents a summary of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside detailed experimental protocols for data acquisition.
Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 2-Methyl-6-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid to yield Methyl 2-nitro-6-methylbenzoate. This is followed by the reduction of the nitro group to an amine to form the final product.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the starting materials, intermediate, and the final product.
¹H NMR Data
| Compound | Chemical Shift (δ) and Multiplicity |
| 2-Methyl-6-nitrobenzoic acid | ~7.9-7.5 (m, 3H, Ar-H), ~2.4 (s, 3H, Ar-CH₃)[1] |
| Methyl 2-nitro-6-methylbenzoate | Data for the closely related Methyl 2-nitrobenzoate: ~8.0-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃) |
| This compound | Data for the closely related Methyl 2-(methylamino)benzoate: ~7.9 (dd, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~6.5 (t, 1H, Ar-H), ~4.9 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, Ar-CH₃)[2] |
¹³C NMR Data
| Compound | Chemical Shift (δ) |
| 2-Methyl-6-nitrobenzoic acid | Aromatic carbons, Carboxylic acid carbon, Methyl carbon |
| Methyl 2-nitro-6-methylbenzoate | Data for the closely related Methyl 2-nitrobenzoate: ~165 (C=O), Aromatic carbons, ~53 (OCH₃)[3] |
| This compound | Data for the closely related Methyl 2-(methylamino)benzoate: ~169 (C=O), Aromatic carbons, ~51 (OCH₃), ~22 (Ar-CH₃)[4][5] |
FT-IR Data
| Compound | Key Absorptions (cm⁻¹) |
| 2-Methyl-6-nitrobenzoic acid | ~3000 (O-H stretch), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| Methyl 2-nitro-6-methylbenzoate | ~1730 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| This compound | ~3400-3300 (N-H stretch), ~1700 (C=O stretch) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Methyl-6-nitrobenzoic acid | 181 | 164 ([M-OH]⁺), 135 ([M-NO₂]⁺) |
| Methyl 2-nitro-6-methylbenzoate | 195 | 164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺)[6] |
| This compound | 165 | 134 ([M-OCH₃]⁺), 106 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the analytes.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is placed on the ATR crystal.
-
Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analytes.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for separation.
-
GC-MS Conditions (Typical):
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for synthesis monitoring and product characterization.
References
- 1. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]
- 2. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
- 3. aiinmr.com [aiinmr.com]
- 4. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-amino-6-methylbenzoate: Cost and Efficiency Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive cost and efficiency analysis of three distinct synthetic routes to Methyl 2-amino-6-methylbenzoate, a valuable building block in the pharmaceutical industry.
This report details the experimental protocols, presents a comparative analysis of yields and costs, and visualizes the synthetic pathways to aid in the selection of the most appropriate route for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis from 2-Methyl-6-nitrobenzoic Acid | Route 2: Direct Fischer Esterification | Route 3: Acyl Chloride Formation and Esterification |
| Starting Material | 2-Methyl-6-nitrobenzoic Acid | 2-Amino-6-methylbenzoic Acid | 2-Amino-6-methylbenzoic Acid |
| Key Steps | 1. Catalytic Hydrogenation2. Fischer Esterification | 1. Fischer Esterification | 1. Acyl Chloride Formation2. Esterification |
| Overall Yield | High (potentially >85%) | Moderate to High (60-90% reported for similar reactions)[1] | High (often nearly quantitative) |
| Reagent Cost | Moderate to High (Pd/C catalyst can be expensive) | Low | Moderate (Thionyl chloride is a key cost factor) |
| Process Simplicity | Two distinct steps | One-pot reaction | Two-step, one-pot potential |
| Safety Considerations | Use of flammable hydrogen gas and catalyst | Use of strong acid (H₂SO₄) | Use of corrosive and toxic thionyl chloride |
Route 1: Two-Step Synthesis via Reduction and Esterification
This route commences with the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid to produce 2-amino-6-methylbenzoic acid, which is subsequently esterified.
Logical Workflow for Route 1
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-6-methylbenzoic Acid
A solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL) is charged into a hydrogenation vessel. 10% Palladium on carbon (150 mg) is added as a catalyst. The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at room temperature for 2 hours. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield 2-amino-6-methylbenzoic acid. A typical yield for this reduction is high, often in the range of 90-95%.
Step 2: Synthesis of this compound
To the crude 2-amino-6-methylbenzoic acid, add an excess of methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL). The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.
Cost and Efficiency Analysis:
This route is characterized by high overall yields. The primary cost driver is the palladium on carbon catalyst, though it can often be recovered and reused. The cost of 2-methyl-6-nitrobenzoic acid is also a significant factor. The two-step nature of this process adds to the overall reaction and workup time.
Route 2: Direct Fischer Esterification
This is the most straightforward approach, involving the direct acid-catalyzed esterification of commercially available 2-amino-6-methylbenzoic acid with methanol.
Logical Workflow for Route 2
References
A Comparative Guide to the Synthesis of Methyl 2-amino-6-methylbenzoate: An Investigation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for a key aromatic building block, Methyl 2-amino-6-methylbenzoate, is presented. This guide evaluates a traditional pathway alongside two prominent modern alternatives, providing quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
The synthesis of substituted anthranilates such as this compound is of significant interest in the pharmaceutical and chemical industries due to their utility as versatile intermediates. The selection of a synthetic route often involves a trade-off between yield, cost, reaction conditions, and substrate scope. This guide provides an objective comparison of three key methodologies: traditional catalytic hydrogenation, and two modern cross-coupling strategies—the Buchwald-Hartwig amination and the Ullmann condensation.
Performance Comparison of Synthetic Routes
The efficiency of each synthetic pathway is summarized below, highlighting differences in starting materials, typical yields, and reaction conditions. The choice of method will depend on factors such as the availability of starting materials, tolerance of functional groups, and scalability requirements.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Buchwald-Hartwig Amination | Method 3: Ullmann Condensation |
| Starting Material | Methyl 2-methyl-6-nitrobenzoate | Methyl 2-bromo-6-methylbenzoate | Methyl 2-bromo-6-methylbenzoate |
| Key Reagents | H₂, Palladium on Carbon (Pd/C) | Pd₂(dba)₃, XPhos, NaOt-Bu, NH₃ source | Cu₂O, Aqueous Ammonia |
| Typical Yield | >95% (estimated) | 70-85% (estimated) | 60-75% (estimated) |
| Temperature | Room Temperature | 80-110 °C | 110-130 °C |
| Pressure | 1-5 atm H₂ | Atmospheric | Atmospheric (sealed vessel) |
| Reaction Time | 2-8 hours | 12-24 hours | 24 hours |
| Key Advantages | High yield, clean reaction, readily available catalyst. | Broad substrate scope, high functional group tolerance. | Lower cost catalyst compared to palladium. |
| Key Disadvantages | Requires handling of H₂ gas and a specialized pressure reactor. | Expensive catalyst and ligands, requires inert atmosphere. | Often requires higher temperatures and longer reaction times. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic approach, from starting material to the final product, is illustrated below.
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Novel Methyl 2-amino-6-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of Methyl 2-amino-6-methylbenzoate, a scaffold of interest in medicinal chemistry, a multi-technique spectroscopic approach is essential to ensure the precise elucidation of their atomic connectivity and stereochemistry. This guide provides an objective comparison of the most common and powerful analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Comparison of Analytical Techniques
The selection of analytical methods for structure confirmation depends on the specific information required. While each technique provides unique insights, they are most powerful when used in combination.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry. | Provides the most comprehensive structural information in solution. Non-destructive. | Requires relatively pure sample (>95%). Can be complex to interpret for highly substituted or polymeric materials. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | Extremely sensitive, requires very small sample amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Isomer differentiation can be challenging without tandem MS. Fragmentation can be complex. |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple, and non-destructive. Excellent for a quick assessment of successful synthesis or modification. | Provides limited information on the overall molecular skeleton. Not suitable for complete structure elucidation on its own. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing. | Provides the definitive, unambiguous structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution. |
Experimental Data Comparison
To illustrate the utility of these techniques, we present hypothetical but representative data for three novel derivatives of this compound: the parent compound (1 ), a 4-bromo derivative (2 ), and an N-acetylated derivative (3 ).
Table 1: ¹H and ¹³C NMR Spectral Data Summary (in CDCl₃)
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | -NH₂ | 4.55 (s, 2H) | - |
| Ar-H3 | 6.62 (d, 1H) | 110.2 | |
| Ar-H4 | 7.15 (t, 1H) | 128.9 | |
| Ar-H5 | 6.58 (d, 1H) | 112.5 | |
| -COOCH₃ | 3.88 (s, 3H) | 52.1 | |
| Ar-CH₃ | 2.45 (s, 3H) | 21.8 | |
| Ar-C1 | - | 118.0 | |
| Ar-C2 | - | 148.5 | |
| Ar-C6 | - | 125.3 | |
| -C=O | - | 168.9 | |
| 2 | -NH₂ | 4.68 (s, 2H) | - |
| Ar-H3 | 6.75 (d, 1H) | 111.8 | |
| Ar-H5 | 6.79 (d, 1H) | 115.3 | |
| -COOCH₃ | 3.89 (s, 3H) | 52.3 | |
| Ar-CH₃ | 2.43 (s, 3H) | 21.5 | |
| Ar-C1 | - | 118.2 | |
| Ar-C2 | - | 149.1 | |
| Ar-C4 | - | 110.5 | |
| Ar-C6 | - | 126.1 | |
| -C=O | - | 168.5 | |
| 3 | -NHCOCH₃ | 8.95 (s, 1H) | - |
| Ar-H3 | 7.21 (d, 1H) | 121.5 | |
| Ar-H4 | 7.45 (t, 1H) | 130.2 | |
| Ar-H5 | 7.05 (d, 1H) | 123.8 | |
| -COOCH₃ | 3.91 (s, 3H) | 52.5 | |
| Ar-CH₃ | 2.51 (s, 3H) | 22.1 | |
| -NHCOCH₃ | 2.20 (s, 3H) | 24.9 | |
| Ar-C1 | - | 120.3 | |
| Ar-C2 | - | 138.9 | |
| Ar-C6 | - | 128.4 | |
| -C=O (ester) | - | 168.2 | |
| -C=O (amide) | - | 169.8 |
Table 2: High-Resolution Mass Spectrometry (HRMS) and FTIR Data
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key IR Absorptions (cm⁻¹) |
| 1 | C₉H₁₁NO₂ | 166.0863 | 166.0865 | 3480, 3370 (N-H str), 1695 (C=O str), 1250 (C-O str) |
| 2 | C₉H₁₀BrNO₂ | 243.9968 / 245.9947 | 243.9971 / 245.9950 | 3485, 3375 (N-H str), 1700 (C=O str), 1248 (C-O str), 550 (C-Br str) |
| 3 | C₁₁H₁₃NO₃ | 208.0968 | 208.0971 | 3280 (N-H str), 1710 (C=O ester str), 1670 (C=O amide str), 1255 (C-O str) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3] For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm is common, with a longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) to achieve adequate signal-to-noise. Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to establish proton-proton and proton-carbon correlations, respectively.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4] Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Data Acquisition: Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[4][5][6] The mass spectrometer is typically operated in positive ion mode to observe the [M+H]⁺ ion. A mass range of m/z 100-500 is scanned. The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecular ion.[5][6]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the powdered solid sample directly onto the diamond or germanium crystal of the ATR accessory.[7][8][9]
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7] Collect the spectrum over a range of 4000-400 cm⁻¹.[10] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.[10]
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[11][12] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent/anti-solvent system.[13]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer.[11][12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods.[11] The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure with precise atomic coordinates, bond lengths, and angles.[14]
Visualizing the Workflow and Logic
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: A typical experimental workflow for the synthesis and structural confirmation of a novel compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. inchemistry.acs.org [inchemistry.acs.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. agilent.com [agilent.com]
- 8. mt.com [mt.com]
- 9. measurlabs.com [measurlabs.com]
- 10. s4science.at [s4science.at]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Comparative Bioactivity of Methyl 2-amino-6-methylbenzoate Analogs and Related Heterocyclic Scaffolds: A Research Guide
Introduction
Methyl 2-amino-6-methylbenzoate is a substituted anthranilate ester. While direct comparative bioactivity studies on a series of its close analogs are not extensively available in the public domain, a significant body of research exists for structurally related compounds, particularly those incorporating the 2-aminobenzothiazole scaffold. These compounds share the 2-amino and 6-methyl substitution pattern and exhibit a wide range of biological activities. This guide provides a comparative overview of the bioactivity of these related compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and methodologies.
Anticancer Activity
Analogs of 2-amino-6-substituted benzothiazole have demonstrated notable cytotoxic activity against various cancer cell lines. The nature of the substituent at the 6-position, as well as modifications to the 2-amino group, significantly influences their potency.
Table 1: Comparative in vitro Anticancer Activity of 2-Amino-6-substituted Benzothiazole Analogs
| Compound/Analog Type | 6-Substituent | Target Cell Line | IC50 (µM) | Key Observations |
| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | -CH3 | MCF-7 (Breast Cancer) | 14.12[1] | Complexation with cobalt(II) imparts significant cytotoxic activity. |
| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | -CH3 | Colon Carcinoma | - | Exhibits promising efficacy in inhibiting tumor growth.[2] |
| 2-amino-6-nitrobenzothiazole derived hydrazone (Compound 31) | -NO2 | MAO-B (enzyme target) | 0.0018 | Highly potent and selective inhibitor of MAO-B.[3] |
| 2-amino-6-nitrobenzothiazole derived hydrazone (Compound 6) | -NO2 | MAO-A (enzyme target) | 0.42 | Most active MAO-A inhibitor in its series.[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
The anticancer effects of 2-aminobenzothiazole analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Antimicrobial Activity
Derivatives of 2-amino-6-methylbenzothiazole have also been evaluated for their efficacy against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of 2-Amino-6-methylbenzothiazole Analogs
| Compound/Analog Type | Target Microorganism | Activity Metric | Result |
| Co(II) complex of 2-amino-6-methylbenzothiazole | Mycobacterium tuberculosis | - | Good anti-tuberculosis activity |
| Co(II) complex of 2-amino-6-methylbenzothiazole | Various microbes | - | Good antimicrobial activity |
| 2-amino-6-methylbenzothiazole hydrazine analogs | Staphylococcus aureus | Zone of Inhibition | Active |
| 2-amino-6-methylbenzothiazole hydrazine analogs | Pseudomonas aeruginosa | Zone of Inhibition | Active |
| 2-amino-6-methylbenzothiazole hydrazine analogs | Escherichia coli | Zone of Inhibition | Active |
| 2-amino-6-methylbenzothiazole hydrazine analogs | Candida tropicalis | Zone of Inhibition | Active |
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread on the surface of an agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Bioactivity Screening of Analogs
The general process for synthesizing and evaluating the bioactivity of new chemical analogs is a systematic workflow.
While the specific bioactivity of this compound analogs remains an area for further investigation, the extensive research on the structurally related 2-amino-6-methylbenzothiazole scaffold provides valuable insights. These compounds have demonstrated significant potential as anticancer and antimicrobial agents. The data and protocols presented in this guide offer a comparative framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical classes. Further synthesis and screening of direct analogs of this compound are warranted to fully elucidate their structure-activity relationships and potential as novel therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Methyl 2-amino-6-methylbenzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-amino-6-methylbenzoate (CAS No. 18595-13-6), ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all relevant safety precautions are in place. Handling of this compound requires adherence to standard laboratory safety protocols to avoid exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.
-
Waste Identification and Classification :
-
Clearly label the waste container as "this compound Waste."
-
Determine if the waste is classified as hazardous under your institution's and region's regulations. This classification will dictate the disposal route.
-
-
Containerization :
-
Use a dedicated, properly sealed, and labeled container for the collection of this compound waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service :
-
Documentation :
-
Maintain a detailed record of the amount of waste generated, the date of generation, and the date it was sent for disposal.
-
Retain all documentation provided by the waste disposal company, including manifests and certificates of disposal.
-
III. Spill and Leak Management
In the event of a spill or leak of this compound, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Containment :
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
-
Collection and Disposal :
-
Carefully sweep or scoop the absorbed material into a suitable container for disposal.
-
Dispose of the contaminated absorbent material and any contaminated cleaning materials as hazardous waste, following the procedures outlined above.
-
-
Decontamination :
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
